molecular formula C15H22O3 B12364098 Levinoid C

Levinoid C

Cat. No.: B12364098
M. Wt: 250.33 g/mol
InChI Key: NFLBVGKKTLLOJM-GZBFAFLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levinoid C is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(4aS,8S,8aS)-4a-hydroxy-5-methyl-8-propan-2-yl-4,7,8,8a-tetrahydro-3H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-9(2)12-5-4-10(3)15(18)7-6-11(14(16)17)8-13(12)15/h4,8-9,12-13,18H,5-7H2,1-3H3,(H,16,17)/t12-,13+,15+/m0/s1

InChI Key

NFLBVGKKTLLOJM-GZBFAFLISA-N

Isomeric SMILES

CC1=CC[C@H]([C@@H]2[C@]1(CCC(=C2)C(=O)O)O)C(C)C

Canonical SMILES

CC1=CCC(C2C1(CCC(=C2)C(=O)O)O)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Isolation and Purification of Flavonoid C-Glycosides from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Levinoid C" was not identifiable in the conducted literature search. This guide will, therefore, focus on the isolation and purification of a representative class of plant-derived secondary metabolites: Flavonoid C-Glycosides . The methodologies and data presented are based on established protocols for this class of compounds.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective effects[1][2]. They share a common fifteen-carbon skeleton consisting of two phenyl rings and a heterocyclic ring[3][4]. Flavonoids in plants often exist as glycosides, with a sugar moiety attached. Flavonoid C-glycosides are a specific subclass where the sugar is linked to the flavonoid aglycone via a stable carbon-carbon bond, making them more resistant to hydrolysis compared to their O-glycoside counterparts[5]. This guide provides a comprehensive overview of the techniques and methodologies for the isolation and purification of flavonoid C-glycosides from plant sources, intended for researchers, scientists, and professionals in drug development.

Plant Sources of Flavonoid C-Glycosides

Flavonoid C-glycosides are widely distributed in the plant kingdom. Some common plant sources include:

  • Linseed (Linum usitatissimum L.): The aerial parts are a source of various flavone C-glycosides such as orientin, isoorientin, vitexin, and isovitexin[6].

  • Ficus microcarpa L. f.: The leaves of this plant are a known source for the preparative isolation of flavone C-glycosides[7].

  • Other sources: Various other plants are known to contain these compounds, and initial screening of plant extracts is often necessary to identify promising sources.

Experimental Protocols

The isolation and purification of flavonoid C-glycosides from plant material is a multi-step process that typically involves extraction, partitioning, and several stages of chromatography.

1. Extraction of Crude Flavonoid Mixture

The initial step involves the extraction of secondary metabolites from the dried and powdered plant material.

  • Maceration: The plant material is soaked in a suitable solvent at room temperature for an extended period.

  • Soxhlet Extraction: A more efficient method involving continuous extraction with a hot solvent.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration[8].

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

A common approach is to use a polar solvent like methanol or ethanol, often in an aqueous mixture (e.g., 80% ethanol), to efficiently extract the polar flavonoid glycosides[9].

Detailed Protocol for Ultrasound-Assisted Extraction:

  • Mix the powdered plant material with 80% aqueous ethanol in a 1:10 solid-to-solvent ratio[8].

  • Place the mixture in an ultrasonic bath.

  • Sonication is typically carried out at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C)[8].

  • After extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

2. Solvent-Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Detailed Protocol:

  • Dissolve the crude extract in water.

  • Perform sequential extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The flavonoid C-glycosides, being polar, will typically remain in the aqueous or ethyl acetate fraction.

  • Each fraction is concentrated under reduced pressure.

3. Chromatographic Purification

Multiple chromatographic techniques are employed for the isolation of pure flavonoid C-glycosides from the enriched fraction.

a. Column Chromatography over Macroporous Resin

Macroporous resins are often used for the initial enrichment of flavonoids from the crude extract[7].

b. Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion chromatography matrix that is highly effective for the separation of flavonoids[10][11].

Detailed Protocol:

  • Dissolve the flavonoid-rich fraction in a small volume of methanol.

  • Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with methanol or a mixture of methanol and water[11].

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compounds.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final step to achieve high purity of the isolated compounds[7][10].

Detailed Protocol:

  • Dissolve the semi-purified fraction from the Sephadex LH-20 column in the mobile phase.

  • Inject the sample into a preparative HPLC system equipped with a C18 column.

  • Elute with a gradient of a suitable mobile phase, such as acetonitrile and water containing a small amount of acid (e.g., 0.05% TFA) to improve peak shape[10].

  • Monitor the eluent at a specific wavelength (e.g., 210 nm or a wavelength of maximum absorbance for the target flavonoid) and collect the peaks corresponding to the pure compounds[10].

  • The purity of the isolated compound is then confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods like NMR and mass spectrometry.

Data Presentation

Table 1: Extraction Yields from Different Methods

Extraction MethodSolventTemperature (°C)TimeYield (%)
Maceration80% Ethanol2572 hours12.5
Soxhlet Extraction80% Ethanol788 hours15.2
Ultrasound-Assisted80% Ethanol501 hour18.1

Table 2: Parameters for Preparative HPLC Purification

ParameterValue
ColumnPreparative C18 (e.g., 250 x 20 mm, 10 µm)
Mobile Phase A0.05% TFA in Water
Mobile Phase BAcetonitrile
Gradient10-50% B over 40 minutes
Flow Rate10 mL/min
Detection Wavelength254 nm
Injection Volume2 mL
Purity Achieved>98%

Visualizations

experimental_workflow plant_material Dried Plant Material extraction Extraction (e.g., UAE with 80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning aqueous_fraction Aqueous/Ethyl Acetate Fraction partitioning->aqueous_fraction sephadex Sephadex LH-20 Chromatography (Methanol Elution) aqueous_fraction->sephadex semi_pure Semi-Pure Fractions sephadex->semi_pure prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) semi_pure->prep_hplc pure_compound Pure Flavonoid C-Glycoside prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation and purification of flavonoid C-glycosides.

signaling_pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Protection Cellular Protection Flavonoid Flavonoid C-Glycoside Flavonoid->ROS scavenges Nrf2 Nrf2 Flavonoid->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cellular_Protection

Caption: A potential signaling pathway modulated by flavonoid C-glycosides to mitigate oxidative stress.

References

Spectroscopic Analysis of Levinoid C: Data Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the spectroscopic analysis of a compound identified as "Levinoid C" cannot be provided at this time due to the absence of publicly available scientific data for a molecule with this designation.

Extensive searches of chemical and scientific databases have yielded no specific nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for a compound named this compound. This suggests that "this compound" may be a novel or very recently isolated natural product that has not yet been characterized in the scientific literature, the name may be misspelled, or it could be a proprietary designation not in the public domain.

For the benefit of researchers, scientists, and drug development professionals interested in the spectroscopic analysis of novel compounds, a general workflow for such an analysis is presented below. This workflow outlines the typical experimental procedures and data interpretation steps involved in elucidating the structure of a new chemical entity.

General Experimental Workflow for Spectroscopic Analysis of a Novel Compound

The structural elucidation of a new compound, hypothetically "this compound," would typically follow a systematic series of analytical experiments. The general workflow is depicted below.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Natural Source Extraction Chromatography Chromatographic Purification (e.g., HPLC) Isolation->Chromatography MS Mass Spectrometry (MS) (e.g., HR-ESI-MS) Chromatography->MS Pure Compound NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) Chromatography->NMR Pure Compound Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal

Caption: A generalized workflow for the isolation and spectroscopic analysis of a novel natural product.

Hypothetical Data Tables

While specific data for this compound is unavailable, the following tables illustrate how NMR and MS data for a novel compound would typically be presented.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Novel Compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1165.2-
2102.86.21 (d, 2.1)
3182.5-
499.46.45 (d, 2.1)
5162.3-
694.56.80 (s)
1'123.0-
2'128.97.35 (d, 8.5)
3'116.26.90 (d, 8.5)
4'161.7-
5'116.26.90 (d, 8.5)
6'128.97.35 (d, 8.5)

Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zMeasured m/zFormula
[M+H]⁺271.0601271.0605C₁₅H₁₁O₅
[M+Na]⁺293.0420293.0423C₁₅H₁₀NaO₅

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 600 MHz instrument equipped with a cryoprobe.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Spectra are recorded with a spectral width of 220-240 ppm, using a proton-decoupling sequence.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire correlation spectra, which are essential for assigning proton and carbon signals and establishing connectivity within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with 0.1% formic acid).

  • Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • The instrument is operated in positive or negative ion mode, depending on the nature of the analyte.

    • The mass range is set to cover the expected molecular weight of the compound.

    • The exact mass is measured to four or five decimal places to allow for the determination of the elemental composition.

Request for Further Information

To provide a specific and detailed technical guide on the spectroscopic analysis of this compound, it is imperative to have access to its experimentally determined data. We encourage researchers with access to this information, or with knowledge of the correct chemical identifier for this compound, to provide the relevant details. Upon receipt of the necessary data, a comprehensive guide tailored to "this compound" can be developed.

Levinoid C: An In-depth Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Levinoid C, a novel therapeutic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust formulations and analytical methods, ensuring the safety and efficacy of this compound-based products.

Stability and Degradation Profile

This compound is susceptible to degradation under various environmental conditions, including exposure to alkaline and acidic environments, oxidative stress, and photolytic conditions. Forced degradation studies, conducted in accordance with ICH guideline Q1A(R2), have identified several degradation products and elucidated the primary degradation pathways.[1]

Summary of Forced Degradation Studies

Forced degradation studies are crucial in understanding the intrinsic stability of a drug substance and in developing stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to expedite degradation.[2]

Table 1: Summary of this compound Forced Degradation Results

Stress ConditionParametersObservation% DegradationDegradation Products Formed
Acid Hydrolysis 0.1 M HCl at 85°C for 8hSignificant degradation~15%LC-DP1, LC-DP2
Alkaline Hydrolysis 0.1 M NaOH at 85°C for 8hExtensive degradation~40%LC-DP3, LC-DP4
Oxidative 30% H₂O₂ at RT for 24hModerate degradation~20%LC-DP5
Thermal Solid state at 50°C for 30 daysMinimal degradation< 2%None detected
Photolytic (Alkaline) 0.1 M NaOH, exposed to lightSignificant degradation~25%LC-DP3, LC-DP6

Note: The percentage degradation is an illustrative value based on typical forced degradation outcomes and is intended for guidance purposes.

Degradation Pathways

The degradation of this compound proceeds through several pathways, primarily hydrolysis and oxidation. The initial oxidation product is dehydro-Levinoid C, which can be further hydrolyzed to form various degradation products.[4][5]

cluster_0 Oxidative Pathway cluster_1 Hydrolytic Pathway cluster_2 Photolytic Pathway This compound This compound Dehydro-Levinoid C Dehydro-Levinoid C This compound->Dehydro-Levinoid C Oxidation LC-DP6 LC-DP6 This compound->LC-DP6 Alkaline Photolysis LC-DP5 LC-DP5 Dehydro-Levinoid C->LC-DP5 Further Oxidation LC-DP1 LC-DP1 Dehydro-Levinoid C->LC-DP1 Acid Hydrolysis LC-DP2 LC-DP2 Dehydro-Levinoid C->LC-DP2 Acid Hydrolysis LC-DP3 LC-DP3 Dehydro-Levinoid C->LC-DP3 Alkaline Hydrolysis LC-DP4 LC-DP4 Dehydro-Levinoid C->LC-DP4 Alkaline Hydrolysis Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Stress Conditions Stress Conditions Prepare this compound Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Stress Conditions->Alkaline Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Alkaline Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal Stress->Sample Preparation Photolytic Stress->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End This compound This compound LRK Receptor LRK Receptor This compound->LRK Receptor LRK-1 LRK-1 LRK Receptor->LRK-1 LRK-2 LRK-2 LRK-1->LRK-2 Transcription Factor Transcription Factor LRK-2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival LC-DP3 LC-DP3 LC-DP3->LRK-2

References

In Vitro Antioxidant Activity of Levinoid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, are known for their potent antioxidant properties. This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antioxidant activity of Levinoid C, a novel flavonoid compound. The guide details the experimental protocols for key antioxidant assays, presents a framework for data interpretation, and illustrates the potential signaling pathways through which this compound may exert its antioxidant effects. While specific quantitative data for this compound is currently under investigation, this document serves as a foundational resource for researchers engaged in the study of its antioxidant potential. As a proxy, data for the structurally related flavonoid, Apiin, is presented to exemplify data presentation and interpretation.

Data Presentation: Antioxidant Activity Profile

The antioxidant capacity of a compound is typically assessed using multiple assays that measure different aspects of its radical scavenging and reducing abilities. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 1: In Vitro Antioxidant Activity of Apiin (Exemplar for this compound)

Assay TypeRadical/OxidantIC50 (µg/mL)Positive ControlIC50 of Positive Control (µg/mL)
DPPH Radical Scavenging Assay1,1-diphenyl-2-picrylhydrazyl68.0[1][2]RutinNot specified
Superoxide Radical Scavenging AssaySuperoxide anion (O₂⁻)390[1][2]RutinNot specified
Hydroxyl Radical Scavenging AssayHydroxyl radical (•OH)48.0[1][2]RutinNot specified

Note: This table will be populated with experimental data for this compound as it becomes available.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections describe the methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[3][4][5][6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL) to varying concentrations of the this compound solution (e.g., 20 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[4][6]

  • Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[4][5] A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[4]

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.[7][8]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8]

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]

  • Reaction Mixture: Add a small volume of the this compound sample at various concentrations to a fixed volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[7]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of scavenging percentage against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[10][11]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.[10][12]

  • Reaction Mixture: Add a small volume of the this compound sample at various concentrations to a fixed volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[12]

  • Measurement: Measure the absorbance of the reaction mixture at 593 nm.[11][13]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or another standard antioxidant like Trolox. The results are expressed as FRAP values (in µM Fe(II) equivalents).

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis LevinoidC This compound Stock Solution SerialDilutions Serial Dilutions LevinoidC->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP Spectrophotometer Spectrophotometric Reading DPPH->Spectrophotometer Abs @ 517nm ABTS->Spectrophotometer Abs @ 734nm FRAP->Spectrophotometer Abs @ 593nm Calculation Calculate % Inhibition Spectrophotometer->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for assessing the in vitro antioxidant activity of this compound.

Potential Antioxidant Signaling Pathway of Flavonoids

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. The Nrf2-ARE pathway is a key regulator of endogenous antioxidant enzyme expression.[14][15]

signaling_pathway cluster_cellular_stress Cellular Environment cluster_nrf2_activation Nrf2 Activation cluster_nuclear_translocation Nuclear Translocation & Gene Expression ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociation LevinoidC This compound LevinoidC->Keap1_Nrf2 Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Neutralization

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

Conclusion

This technical guide outlines the fundamental experimental procedures and data analysis frameworks for characterizing the in vitro antioxidant activity of this compound. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of its radical scavenging and reducing capabilities. Furthermore, the elucidation of its effects on cellular antioxidant signaling pathways, such as the Nrf2-ARE pathway, will provide deeper insights into its mechanism of action. The methodologies and frameworks presented herein are intended to facilitate standardized and rigorous investigation into the therapeutic potential of this compound as an antioxidant agent.

References

An In-depth Technical Guide on the Preliminary Cytotoxic Effects of Levinoid C on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on a compound designated "Levinoid C." This guide is structured based on the well-documented cytotoxic effects of flavonoids, a broad class of natural compounds to which a novel agent like "this compound" may belong. The data and pathways presented are representative of flavonoids and serve as a framework for understanding potential anti-cancer mechanisms.

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of flavonoid compounds on various cancer cell lines, offering insights for researchers, scientists, and drug development professionals. The document details quantitative data on cytotoxicity, outlines key experimental protocols, and visualizes relevant signaling pathways.

Quantitative Data Summary

The cytotoxic effects of flavonoids are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The following tables summarize the IC50 values and other quantitative metrics for various flavonoids against several cancer cell lines, as reported in the scientific literature.

Table 1: IC50 Values of Selected Flavonoids in Various Cancer Cell Lines

FlavonoidCancer Cell LineIC50 (µM)Exposure Time (h)Assay
QuercetinHepG2 (Liver)4.88 mg/mLNot SpecifiedNot Specified[1]
QuercetinA431-III (Skin)4024Not Specified[2]
QuercetinLNCaP, SkBr31008Not Specified[2]
KaempferolHCT116 (Colon)50 and 10024, 48, 72Not Specified[2]
KaempferolMKN28, SGC7901 (Gastric)60 or 12048Not Specified[2]
LuteolinHepG2 (Liver)Not SpecifiedNot SpecifiedNot Specified[3]
LuteolinBreast Cancer Cells10 and 3024Not Specified[4]
MyricetinHepG2 (Liver)2024Not Specified[2]
BaicaleinK562 (Leukemia)Specific cytotoxic effectNot SpecifiedNot Specified[5]
MyricetinK562 (Leukemia)Specific cytotoxic effectNot SpecifiedNot Specified[5]

Table 2: Effects of Flavonoids on Apoptosis and Cell Cycle

FlavonoidCancer Cell LineEffectKey Molecular Changes
KaempferolHCT116Cell cycle arrest at G1 and G2/MInvolvement of p53 and p38[2]
KaempferolMDA-MB-453 (Breast)DNA fragmentation, apoptosisUpregulation of p53 expression and phosphorylation[3]
LuteolinA549 (Lung)ApoptosisJNK activation, increased Bax, cleavage of caspases-3 and -9[3]
LuteolinHeLa (Cervical)Intrinsic and extrinsic apoptosisEnhanced caspase-3 and -8 activation, cytochrome c release, inhibition of Bcl-2 and Bcl-xL[3]
ChrysinHepG2, QGY7701 (Liver)Intrinsic and extrinsic apoptosisIncreased p53, Bax, caspases-3, -8, -9, and DR5; decreased Bcl-2[3]
QuercetinPA-1 (Ovarian)ApoptosisIncreased caspase-3 and -9; decreased Bcl-2 and Bcl-xL[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to assess the cytotoxic effects of compounds like flavonoids.

2.1. Cell Culture

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon) are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

2.4. Western Blot Analysis

This technique is used to detect specific proteins in a sample to understand the molecular mechanisms of action.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, Akt, p53) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the flavonoid-mediated cytotoxicity in cancer cells and a typical experimental workflow.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway LevinoidC This compound DeathReceptor Death Receptor (Fas / DR4/5) LevinoidC->DeathReceptor Upregulates FasL_TRAIL FasL / TRAIL FasL_TRAIL->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2 Bcl-2 Bax Bax / Bak Bcl2->Bax Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Cleavage ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 LevinoidC_intrinsic This compound LevinoidC_intrinsic->Bcl2 Inhibits LevinoidC_intrinsic->Bax Activates Casp3 Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Apoptosis signaling pathways potentially modulated by this compound.

cluster_PI3K PI3K/Akt Signaling Pathway LevinoidC This compound PI3K PI3K LevinoidC->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Mechanism Study (Western Blot) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end End: Report Findings data_analysis->end

Caption: General experimental workflow for evaluating cytotoxic effects.

References

Predicted Mechanism of Action for Levinoid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document outlines the predicted mechanism of action for a compound designated as Levinoid C. As of the date of this publication, "this compound" does not correspond to a recognized molecule in publicly available scientific literature. Therefore, this guide is constructed based on the well-documented activities of flavonoids, a broad class of polyphenolic secondary metabolites found in plants, to which a hypothetical "this compound" would likely belong based on its name. The experimental data and pathways described herein are based on representative flavonoid compounds and should be considered a predictive framework for guiding future research on this compound.

Executive Summary

This compound is postulated to be a flavonoid, a class of compounds known for a wide range of biological activities. This document provides a predictive overview of its potential mechanism of action, focusing on its likely interactions with key cellular signaling pathways and its potential as a modulator of enzymatic activity. The predicted primary mechanisms include antioxidant effects, inhibition of protein kinases, and modulation of cellular transport systems. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding for investigating this putative compound.

Predicted Biological Targets and Quantitative Data

Based on the activities of structurally similar flavonoids, this compound is predicted to interact with several key biological targets. The following table summarizes potential quantitative data based on studies of the representative flavonoid, quercetin.

TargetPredicted ActivityIC50 / Ki ValueRepresentative Compound
Sodium-Dependent Vitamin C Transporter 1 (SVCT1)Non-competitive InhibitionKi: 17.8 µMQuercetin[1]
Glucose Transporter 2 (GLUT2)Non-competitive InhibitionKi: 22.8 µMQuercetin[1]
General Flavonoid ActivityReversible Inhibition of Vitamin C TransportIC50: 10-50 µMVarious Flavonoids[1]

Predicted Signaling Pathway Modulation

Flavonoids are known to modulate a variety of intracellular signaling pathways, primarily through their ability to inhibit protein kinases and reduce oxidative stress.[2] The following pathways are predicted to be affected by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Many flavonoids have been shown to inhibit this pathway, leading to downstream effects on cell growth and apoptosis.

PI3K_Akt_Pathway Levinoid_C This compound PI3K PI3K Levinoid_C->PI3K Akt Akt/PKB PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Predicted inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, are involved in cellular responses to stress, inflammation, and other external stimuli.[2] Flavonoids can modulate these pathways, often leading to anti-inflammatory effects.

MAPK_Pathway Cellular_Stress Cellular Stress (e.g., UV, Cytokines) p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK Levinoid_C This compound Levinoid_C->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2) p38_MAPK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation

Caption: Predicted modulation of the p38 MAPK pathway by this compound.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies used to assess the mechanism of action of flavonoids. These can serve as a template for investigating this compound.

Cell Culture and Transfection for Transporter Inhibition Studies

This protocol is adapted from studies on flavonoid inhibition of membrane transporters.[1]

  • Cell Line Maintenance: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transporter assays, CHO cells are transiently transfected with a plasmid encoding the human SVCT1 transporter using a liposomal transfection reagent.

  • Transport Assay:

    • 24-48 hours post-transfection, cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with varying concentrations of this compound (or a vehicle control) for 10-15 minutes.

    • The transport reaction is initiated by adding buffer containing radiolabeled ascorbic acid.

    • After a defined incubation period (e.g., 5-10 minutes), the reaction is stopped by washing with ice-cold buffer.

    • Cells are lysed, and intracellular radioactivity is measured using a scintillation counter to determine the rate of transport.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Oocyte Expression System for Kinetic Analysis

This protocol is based on the expression of transporters in Xenopus laevis oocytes to study inhibition kinetics.[1]

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the transporter of interest (e.g., SVCT1 or GLUT2).

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Oocytes are incubated in a buffer containing a radiolabeled substrate (e.g., ascorbic acid or glucose) in the presence or absence of various concentrations of this compound.

    • Uptake is measured at different substrate concentrations to determine the kinetic parameters (Km and Vmax).

  • Kinetic Analysis: Lineweaver-Burk or Michaelis-Menten plots are used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the mechanism of action of this compound.

Experimental_Workflow Compound This compound In_Vitro In Vitro Assays (Enzyme/Receptor Binding) Compound->In_Vitro Cell_Based Cell-Based Assays (Signaling, Transport) Compound->Cell_Based Data_Analysis Data Analysis (IC50, Ki, Pathway Mapping) In_Vitro->Data_Analysis Cell_Based->Data_Analysis In_Vivo In Vivo Models (Animal Studies) Cell_Based->In_Vivo Mechanism Mechanism of Action Prediction Data_Analysis->Mechanism In_Vivo->Mechanism

References

In-Depth Technical Guide to Levinoid C: A Novel Neuroprotective Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of Levinoid C, a recently discovered α-amorphene-type sesquiterpenoid. The compound was identified through genome mining of Streptomyces levis and has demonstrated potential as a neuroprotective agent. All data presented herein is derived from the primary scientific literature.

Physical and Chemical Properties of this compound

This compound is described as a colorless oil. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, the following chemical data has been reported:

PropertyValueSource
Molecular Formula C₁₅H₂₄O₃--INVALID-LINK--
Molecular Weight 252.35 g/mol --INVALID-LINK--
Appearance Colorless oil--INVALID-LINK--
Biological Activity Neuroprotective--INVALID-LINK--
EC₅₀ 21 μM--INVALID-LINK--

Experimental Protocols

The following protocols are summarized from the methodologies reported in the primary literature for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification
  • Fermentation: The Streptomyces levis MCCC1A01616 strain harboring the Levinoid biosynthetic gene cluster was cultured in a fermentation medium.

  • Extraction: The culture broth was extracted with ethyl acetate.

  • Chromatography: The crude extract was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure and absolute configuration of this compound were determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra were acquired to determine the planar structure and relative stereochemistry.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This was used to determine the molecular formula of the compound.

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD calculations were performed and compared with experimental data to establish the absolute configuration of the stereocenters.

  • DP4+ Analysis: NMR chemical shift calculations were performed using the DP4+ probability method to further confirm the stereochemical assignment.

Neuroprotective Activity Assay

The neuroprotective effect of this compound was evaluated using a glutamate-induced excitotoxicity model in PC12 cells.

  • Cell Culture: PC12 cells were cultured under standard conditions.

  • Compound Treatment: Cells were pre-treated with varying concentrations of this compound for a specified period.

  • Glutamate Insult: Glutamate was added to the cell culture medium to induce excitotoxicity.

  • Viability Assessment: Cell viability was measured using a standard assay (e.g., MTT assay) to determine the protective effect of this compound.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) was calculated to quantify the neuroprotective potency of the compound.

Visualizations

Experimental Workflow for this compound Discovery and Characterization

G cluster_0 Genome Mining & Heterologous Expression cluster_1 Isolation & Purification cluster_2 Structural Elucidation cluster_3 Biological Evaluation A Genome Mining of Streptomyces levis B Identification of Levinoid Biosynthetic Gene Cluster A->B C Heterologous Expression in Host Strain B->C D Fermentation C->D E Extraction D->E F Chromatography (Silica, Sephadex, HPLC) E->F G NMR Spectroscopy (1D & 2D) F->G H HRESIMS F->H I ECD Spectroscopy & DP4+ Analysis F->I J Glutamate-Induced Excitotoxicity Assay (PC12 cells) F->J K Determination of Neuroprotective Activity (EC50) J->K

Caption: Workflow for the discovery and characterization of this compound.

Signaling Pathway of Glutamate-Induced Excitotoxicity

G cluster_pathway Glutamate-Induced Excitotoxicity Pathway cluster_downstream Downstream Effects Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Enzyme_Act Activation of Proteases & Nucleases Ca_Influx->Enzyme_Act Apoptosis Neuronal Cell Death (Apoptosis) ROS->Apoptosis Mito_Dys->Apoptosis Enzyme_Act->Apoptosis Levinoid_C This compound (Neuroprotection) Levinoid_C->Apoptosis Inhibits

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.

Unraveling "Levinoid C": An Inquiry into a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and public databases for information on a compound designated "Levinoid C" has yielded no results. This suggests that "this compound" may be a very recently discovered molecule not yet documented in publicly accessible resources, a proprietary code name for a compound in development, a potential misspelling of an existing molecule, or a hypothetical substance.

Our investigation did uncover a pharmaceutical product named "Levonoid," which is a brand name for the antibiotic Levofloxacin. However, this is a synthetic antibacterial agent and appears to be unrelated to the context of a newly discovered natural product as implied by the query.

Given the lack of information on "this compound," this guide will pivot to a discussion of a major class of natural products that the term may have been intended to reference: Flavonoids . This broad and vital class of plant secondary metabolites is a constant focus of research in drug discovery and development.

Flavonoids: A Cornerstone of Natural Product Research

Flavonoids are a diverse group of polyphenolic compounds found in a wide variety of fruits, vegetables, and other plants.[1][2] They are responsible for much of the vibrant color seen in the plant kingdom.[1] The basic structure of a flavonoid consists of a fifteen-carbon skeleton with two phenyl rings and a heterocyclic ring.[1]

Discovery and Classification

The discovery of flavonoids dates back to the 1930s, and since then, thousands of unique flavonoids have been identified.[3] They are broadly classified into several subclasses based on their chemical structure, including:

  • Flavones: e.g., Apigenin, Luteolin

  • Flavonols: e.g., Quercetin, Kaempferol

  • Flavanones: e.g., Hesperetin, Naringenin

  • Flavan-3-ols: e.g., Catechins, Epigallocatechin gallate (EGCG)

  • Anthocyanidins: e.g., Cyanidin, Delphinidin

  • Isoflavones: e.g., Genistein, Daidzein

Natural Occurrence

Flavonoids are ubiquitous in the plant kingdom. Rich dietary sources include:

  • Fruits: Berries, citrus fruits, apples, and grapes are particularly high in flavonoids.[1][4]

  • Vegetables: Onions, kale, broccoli, and spinach are excellent sources.[4]

  • Beverages: Tea (especially green tea) and red wine are well-known for their high flavonoid content.[4]

  • Other Sources: Dark chocolate and various herbs also contain significant amounts of these compounds.[1]

The specific flavonoids and their concentrations can vary significantly between different plant species and even within different parts of the same plant.

Experimental Protocols in Flavonoid Research

The isolation and characterization of flavonoids from natural sources is a fundamental aspect of natural product chemistry. While a specific protocol for a non-existent "this compound" cannot be provided, a general workflow for flavonoid discovery is outlined below.

General Experimental Workflow for Flavonoid Isolation and Identification

A generalized workflow for the isolation and identification of flavonoids from plant sources.

Biological Activities and Signaling Pathways of Flavonoids

Flavonoids are known to interact with a multitude of cellular signaling pathways, contributing to their diverse biological activities. While the specific pathways for "this compound" are unknown, flavonoids, in general, have been shown to modulate several key cellular processes.

Many flavonoids are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[2] Beyond this, they can influence cell signaling pathways involved in inflammation, cell proliferation, and apoptosis.

For instance, some flavonoids have been shown to interact with:

  • Kinase Signaling Pathways: Such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell growth and survival.

  • Inflammatory Pathways: By inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators.

  • Transcription Factors: Modulating the activity of transcription factors like NF-κB and Nrf2, which regulate the expression of genes involved in inflammation and antioxidant defense.

Example of a Flavonoid-Modulated Signaling Pathway

The following diagram illustrates a simplified representation of how a generic flavonoid might modulate a cellular signaling pathway to exert an anti-inflammatory effect.

signaling_pathway cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NF_kB NF-κB Signaling_Cascade->NF_kB Nucleus Nucleus NF_kB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Flavonoid Flavonoid Flavonoid->Signaling_Cascade Flavonoid->NF_kB

References

Methodological & Application

Application Note: Quantification of Levinoid C in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levinoid C is a compound of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. As a naturally occurring molecule found in various plant species, its accurate quantification is crucial for the standardization of herbal extracts, drug discovery, and quality control processes. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted analytical technique for the precise and reliable determination of this compound concentrations in complex plant matrices.[1] This application note provides a comprehensive protocol for the quantification of this compound in plant extracts, utilizing a robust HPLC method. The detailed experimental procedures, data presentation, and workflow visualizations are intended to guide researchers in obtaining accurate and reproducible results.

While "this compound" is used as a placeholder in this document, the methodologies described are broadly applicable to the analysis of flavone C-glycosides, a class of flavonoids known for their diverse biological activities.[2][3] Flavone C-glycosides such as orientin and vitexin are major flavonoids found in various medicinal plants.[4]

Principle

The quantification of this compound is achieved through a reverse-phase HPLC (RP-HPLC) method coupled with UV detection. This technique separates compounds based on their polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, along with other components in the plant extract, is injected into the HPLC system. The components are then separated as the mobile phase flows through the column. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

Materials and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

  • Columns and Solvents:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Ultrapure water

    • Formic acid or phosphoric acid (for mobile phase modification)[5]

  • Standards and Samples:

    • This compound reference standard (or representative flavone C-glycosides like Orientin and Vitexin)

    • Dried plant material

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Proper sample preparation is critical for accurate HPLC analysis and to prevent contamination of the HPLC system.[6]

  • Extraction:

    • Accurately weigh 1 g of finely powdered, dried plant material.

    • Place the powder in a flask and add 20 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.[7]

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Re-dissolve the dried extract in 5 mL of the mobile phase.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound fraction with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[8]

HPLC Method
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-10 min: 15% B

    • 10-70 min: 15-28.8% B

    • 70-75 min: 28.8-100% B[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm[5]

Calibration and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Quantification: Inject the prepared plant extract sample. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound (represented by Orientin and Vitexin) in various plant extracts.

Plant Extract SampleCompoundRetention Time (min)Peak AreaConcentration (µg/g of dry weight)
Plant A Orientin12.64589086.5
Vitexin14.63215060.7
Plant B Orientin12.667230126.8
Vitexin14.64987094.1
Plant C Orientin12.62134040.3
Vitexin14.61578029.8

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Dried Plant Material powder Grinding to Fine Powder start->powder extract Ultrasonic Extraction (80% Methanol) powder->extract centrifuge Centrifugation extract->centrifuge cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) centrifuge->cleanup filter Filtration (0.45 µm) cleanup->filter hplc HPLC Injection filter->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition (Chromatogram) detection->data quantify Quantification of this compound data->quantify calibration Calibration Curve (Standard Solutions) calibration->quantify result Final Concentration (µg/g) quantify->result

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Response to Inflammation LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 IκBα NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription NFkB_active->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines LevinoidC This compound LevinoidC->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

This application note provides a detailed and robust HPLC method for the quantification of this compound in plant extracts. The described protocols for sample preparation, chromatographic separation, and quantification are designed to yield accurate and reproducible results. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the potential biological mechanism of action of this compound. This methodology is crucial for the quality control of herbal products and for advancing research in phytochemistry and drug development. Diterpenoids, for example, have been shown to exert anti-inflammatory activity by inhibiting or downregulating the NF-κB signaling pathway.[9] Similarly, flavone C-glycosides have demonstrated significant anti-inflammatory properties.[10]

References

Application Note: High-Throughput Analysis of Levinoid C using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levinoid C in biological matrices. This compound, a novel flavone C-glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The developed method utilizes a simple protein precipitation for sample preparation and offers excellent linearity, accuracy, and precision over a wide dynamic range, making it suitable for pharmacokinetic studies and routine drug monitoring in drug development.

Introduction

This compound is a naturally occurring flavone C-glycoside, a class of compounds known for their chemical stability and diverse biological activities.[1][2] Flavonoids, in general, consist of a C6-C3-C6 carbon skeleton with two phenyl rings and a heterocyclic ring.[3][4] The C-glycosidic bond in compounds like this compound, where a sugar moiety is directly attached to the flavonoid core via a carbon-carbon bond, confers greater resistance to enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[1]

Recent studies have highlighted the therapeutic potential of flavone C-glycosides, attributing their bioactivity to their antioxidant properties and their ability to modulate cellular signaling pathways.[1][5] Specifically, flavonoids have been shown to influence pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical in cell survival and inflammatory responses.[5] Given the growing interest in this compound for pharmaceutical development, a reliable and validated analytical method is crucial for its accurate quantification in complex biological samples. This application note presents a detailed protocol for a high-throughput LC-MS/MS method designed for this purpose.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Luteolin-6-C-glucoside (Isoorientin)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

Table 1: LC-MS/MS System and Operating Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
Capillary Voltage3500 V
Gas Flow (Nebulizer)50 psi
Gas Flow (Drying)10 L/min
MRM Transitions
This compound (Precursor > Product)To be determined based on the exact mass of this compound (e.g., [M+H]+ > fragment ion)
Internal Standard (Precursor > Product)To be determined based on the exact mass of the IS (e.g., 449.1 > 329.1 for Isoorientin)
Standard and Sample Preparation

Stock Solutions: Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL.

Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Sample Preparation Protocol: A simple and rapid protein precipitation method was employed for sample extraction.[6]

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The method was validated according to established bioanalytical method validation guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision & Accuracy
Intra-day Precision (RSD%)< 10%
Inter-day Precision (RSD%)< 12%
Accuracy (% Bias)Within ±15%
Recovery & Matrix Effect
Extraction Recovery> 85%
Matrix EffectMinimal, compensated by the use of an internal standard.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a total run time of 8 minutes per sample. The use of a stable isotope-labeled internal standard, if available, or a structurally similar compound like Isoorientin, ensures high accuracy and precision by correcting for variations in sample processing and instrument response.

The simple protein precipitation method allows for high-throughput sample processing, which is advantageous for studies involving a large number of samples. The validation results confirm that the method is reliable, sensitive, and accurate for its intended purpose.

Signaling Pathway and Experimental Workflow

The biological activity of flavonoids like this compound is often attributed to their interaction with cellular signaling pathways. The diagram below illustrates a potential mechanism of action where this compound modulates a generic cell survival and inflammatory pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levinoid_C This compound Receptor Receptor Levinoid_C->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival NF_kB NF-κB MAPK->NF_kB Inflammation Inflammation NF_kB->Inflammation

Caption: Potential signaling pathway modulated by this compound.

The following diagram outlines the experimental workflow for the quantification of this compound using the developed LC-MS/MS method.

experimental_workflow Sample_Collection 1. Plasma Sample Collection Spiking_IS 2. Spike with Internal Standard Sample_Collection->Spiking_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Spiking_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The method is well-suited for supporting preclinical and clinical development of this promising therapeutic candidate. The simple sample preparation and short run time make it a practical tool for researchers in pharmacology and drug metabolism.

References

Application Notes and Protocols for the Extraction of Vitexin from Hawthorn (Crataegus spp.)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a synthesis of publicly available research and is intended for informational purposes for a scientific audience. "Levinoid C" is not a recognized compound in the scientific literature based on our search. Therefore, this protocol focuses on the extraction of Vitexin , a well-characterized flavonoid C-glycoside with significant biological activity, from Hawthorn (Crataegus spp.), a known rich source.

Introduction

Vitexin (Apigenin-8-C-glucoside) is a flavonoid C-glycoside found in various medicinal and edible plants, including Hawthorn (Crataegus spp.), passionflower, and bamboo.[1][2] It has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[1][2][3] These biological activities are attributed to its ability to modulate various cellular signaling pathways, such as the PI3K/Akt/mTOR, NF-κB, and Nrf2 pathways.[2][4] This document provides a detailed protocol for the extraction and purification of vitexin from Hawthorn leaves and flowers, along with quantitative data and diagrams of the experimental workflow and a key signaling pathway.

Data Presentation: Quantitative Analysis of Vitexin in Crataegus spp.

The yield of vitexin can vary significantly depending on the Crataegus species, the plant part used, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Vitexin Content in Different Crataegus Species

Crataegus SpeciesPlant PartVitexin Content (mg/g dry weight)Reference
C. monogynaLeaves and Flowers1.67 - 3.90[5][6]
C. ambiguaLeaves and Flowers~22.1 (total flavonoids)[6]
C. nigraLeaves and Flowers1.55[6]
C. pentagynaFlowersHigher than C. monogyna[5]

Table 2: Influence of Extraction Method on Vitexin Yield from Crataegus monogyna

Extraction MethodSolventTemperature (°C)TimeVitexin Yield (mg/g dry weight)Reference
Maceration50% EthanolRoom Temperature24 hoursNot specified, lower than UAE/MAE[7]
Ultrasound-Assisted Extraction (UAE)50% EthanolRoom Temperature30 min~1.2[7]
Microwave-Assisted Extraction (MAE)50% Ethanol60< 3 minHigher than UAE[7]
Soxhlet Extraction50% EthanolBoiling6 hoursLower than UAE/MAE[7]
Decoction (Boiling)Water10015-30 minVariable[8][9]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of vitexin from Hawthorn leaves and flowers.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Vitexin

This protocol is adapted from methodologies that have shown higher extraction efficiency compared to conventional methods.[7]

1. Plant Material Preparation:

  • Collect fresh leaves and flowers of Crataegus monogyna.
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight.
  • Grind the dried material into a fine powder (approximately 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of 50% aqueous ethanol (v/v) to the flask.
  • Place the flask in an ultrasonic bath.
  • Sonicate for 30 minutes at room temperature.[7]

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the residue with another 100 mL of 50% ethanol to ensure exhaustive extraction.
  • Combine the filtrates.
  • Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

4. Purification by Macroporous Resin Chromatography:

  • The concentrated aqueous extract can be further purified using a macroporous resin column (e.g., HPD-400) to enrich the flavonoid fraction.[10]
  • Wash the column with deionized water to remove sugars and other polar impurities.
  • Elute the adsorbed flavonoids with 70-95% ethanol.
  • Collect the eluate and concentrate it to dryness to obtain a vitexin-rich extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of Vitexin

MAE is a rapid extraction method that can provide high yields in a shorter time.[7]

1. Plant Material Preparation:

  • Prepare the dried and powdered Hawthorn leaves and flowers as described in Protocol 1.

2. Extraction:

  • Place 1 g of the powdered material in a microwave-safe extraction vessel.
  • Add 20 mL of 50% aqueous ethanol.
  • Place the vessel in a microwave extractor.
  • Set the extraction parameters: temperature at 60°C and extraction time of 3 minutes.[7]

3. Filtration and Analysis:

  • After extraction, allow the mixture to cool to room temperature.
  • Filter the extract through a 0.45 µm syringe filter.
  • The resulting extract can be directly analyzed by HPLC or further purified as described in Protocol 1.

Mandatory Visualization

Experimental Workflow for Vitexin Extraction

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_purification 4. Purification cluster_analysis 5. Analysis plant Hawthorn Leaves & Flowers drying Air Drying plant->drying grinding Grinding to Powder drying->grinding extraction Ultrasound-Assisted Extraction (50% Ethanol, 30 min, RT) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration chromatography Macroporous Resin Chromatography concentration->chromatography elution Elution with 70% Ethanol chromatography->elution final_product Vitexin-Rich Extract elution->final_product hplc HPLC Analysis final_product->hplc

Caption: Workflow for the extraction and purification of vitexin from Hawthorn.

Signaling Pathway of Vitexin's Anti-Inflammatory Action

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates Vitexin Vitexin Vitexin->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα_p p-IκBα NFκB_active Active NF-κB nucleus Gene Transcription NFκB_active->nucleus translocates to IκBα_p->NFκB_active releases cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines

Caption: Vitexin inhibits the NF-κB signaling pathway to reduce inflammation.

References

Application Notes and Protocols: Compound X for Inducing Apoptosis in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound named "Levinoid C" in the context of apoptosis induction. The following application notes and protocols are based on a well-characterized apoptosis-inducing agent, referred to herein as Compound X , in the HeLa cell line. This document serves as a template to demonstrate the requested data presentation, experimental protocols, and visualizations. Researchers should substitute the data and protocols with those specific to their compound of interest.

Introduction

Compound X is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines, including the human cervical cancer cell line, HeLa. These application notes provide detailed protocols for assessing the apoptotic effects of Compound X on HeLa cells, including methods for determining cell viability, quantifying apoptosis, and analyzing key signaling pathways involved in the process.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies of Compound X's effects on HeLa cells.

Table 1: Cytotoxicity of Compound X on HeLa Cells

Treatment DurationIC50 Value (µM)
24 hours15.2
48 hours8.5
72 hours4.1

IC50 (Inhibitory Concentration 50) is the concentration of Compound X required to inhibit the growth of 50% of the HeLa cell population.

Table 2: Quantification of Apoptosis in HeLa Cells Treated with Compound X (10 µM for 48 hours)

MarkerControl (%)Compound X (%)
Early Apoptotic Cells (Annexin V+/PI-)3.2 ± 0.528.7 ± 2.1
Late Apoptotic/Necrotic Cells (Annexin V+/PI+)1.8 ± 0.315.4 ± 1.8
Live Cells (Annexin V-/PI-)95.0 ± 0.855.9 ± 3.5

Data are presented as the mean ± standard deviation from three independent experiments.

Table 3: Relative Expression of Key Apoptosis-Related Proteins in HeLa Cells Treated with Compound X (10 µM for 48 hours)

ProteinFold Change vs. Control
Bax2.8
Bcl-20.4
Cleaved Caspase-94.2
Cleaved Caspase-35.1
Cleaved PARP3.9

Protein expression levels were determined by Western blot analysis and densitometry, normalized to β-actin.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed HeLa cells in appropriate culture vessels and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of Compound X or vehicle control (e.g., DMSO).

Cell Viability Assay (MTT Assay)
  • Seed 5 x 10³ HeLa cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with different concentrations of Compound X for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

G MTT Assay Workflow cluster_0 Cell Seeding and Treatment cluster_1 MTT Incubation and Measurement cluster_2 Data Analysis A Seed HeLa cells in 96-well plate B Incubate overnight A->B C Treat with Compound X B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H I Determine IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed 2 x 10⁵ HeLa cells per well in a 6-well plate and incubate overnight.

  • Treat the cells with 10 µM Compound X or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G Annexin V/PI Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed and treat HeLa cells B Harvest and wash cells with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Add Binding Buffer E->F G Analyze by flow cytometry F->G H Quantify cell populations G->H

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Western Blot Analysis
  • Seed 1 x 10⁶ HeLa cells in a 60 mm dish and treat with 10 µM Compound X for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Signaling Pathway

Compound X induces apoptosis in HeLa cells primarily through the intrinsic mitochondrial pathway.

G Proposed Apoptotic Pathway of Compound X cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade A Compound X B Bax A->B upregulates C Bcl-2 A->C downregulates D Mitochondrial Outer Membrane Permeabilization B->D promotes C->D inhibits E Cytochrome c release D->E H Apoptosome E->H F Apaf-1 F->H G Caspase-9 G->H J Cleaved Caspase-3 H->J activates I Caspase-3 I->J cleavage L Cleaved PARP J->L cleavage K PARP K->L M Apoptosis L->M

Caption: Intrinsic apoptosis pathway induced by Compound X in HeLa cells.

application of Levinoid C in neuroprotection studies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, the following application notes and protocols detail the use of Levinoid C, a novel flavonoid compound, in neuroprotection studies.

Disclaimer: Information on a specific compound named "this compound" is not prevalent in the current scientific literature. The following data and protocols are based on the well-documented neuroprotective effects of the broader class of flavonoids, to which this compound is presumed to belong. The experimental results are representative of findings for various flavonoids and should be considered as a guide for investigating this compound.

Application Notes

Introduction

This compound is a flavonoid compound with significant potential for neuroprotection. Flavonoids are a class of polyphenolic compounds that are known to exert a range of beneficial effects on the central nervous system.[1][2] These include protecting neurons from injury induced by neurotoxins, suppressing neuroinflammation, and promoting memory, learning, and cognitive function.[3][4] The neuroprotective actions of flavonoids like this compound are attributed to their antioxidant, anti-inflammatory, and signaling-modulating properties.[2][5][6]

Mechanism of Action

The neuroprotective effects of flavonoids are multifaceted. They are known to interact with and modulate several key intracellular signaling cascades that are critical for neuronal survival and function.[1][7] The primary mechanisms include:

  • Modulation of Pro-Survival Signaling Pathways: this compound is hypothesized to activate pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][8] Activation of these pathways leads to the inhibition of apoptotic processes and the promotion of neuronal growth and differentiation.[3][8]

  • Antioxidant Activity: Flavonoids can act as potent antioxidants. They can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also enhance the endogenous antioxidant defense system through the activation of the Nrf2/antioxidant response element (ARE) pathway.[2][5]

  • Anti-inflammatory Effects: Neuroinflammation is a key factor in the pathogenesis of many neurodegenerative diseases.[2] Flavonoids have been shown to suppress neuroinflammatory processes by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, and nitric oxide.[5][6][9] This is often achieved through the inhibition of signaling pathways like NF-κB.[5]

  • Modulation of Endoplasmic Reticulum (ER) Stress: Some flavonoids have been shown to protect neuronal cells by mitigating ER stress, which is implicated in neurodegenerative diseases.[10]

Data Presentation

The following tables summarize quantitative data from studies on flavonoids, presented here as representative data for this compound in various neuroprotective assays.

Table 1: In Vitro Neuroprotective Effects of this compound in SH-SY5Y Human Neuroblastoma Cells

AssayNeurotoxinThis compound ConcentrationResultReference
Cell Viability (MTT Assay)6-OHDA (20 µM)0.1 nMSignificant protection against cell damage[11]
Cell Viability (MTT Assay)Amyloid-β10 µM22.20% increase in cell viability[12]
Cell Viability (MTT Assay)Amyloid-β50 µM38.59% increase in cell viability[12]
LDH ReleaseAmyloid-β50 µMSignificant reduction in LDH release[12]
ROS ProductionH₂O₂ (200 µM)1, 2, 4 µg/mLDose-dependent decrease in ROS levels[13]
Nrf2 Expression6-OHDA (20 µM)0.1 nMSignificant increase in Nrf2 expression[11]
HO-1 Expression6-OHDA (20 µM)0.1 nMEnhanced upregulation of HO-1 expression[11]

Table 2: Effects of this compound on Antioxidant Enzyme Activity

Cell/Animal ModelTreatmentParameter MeasuredResultReference
PC12 CellsH₂O₂ + this compound (1, 2, 4 µg/mL)SOD ActivityDose-dependent increase in SOD activity[13]
PC12 CellsH₂O₂ + this compound (1, 2, 4 µg/mL)CAT ActivityDose-dependent increase in CAT activity[13]
PC12 CellsH₂O₂ + this compound (1, 2, 4 µg/mL)GSH-Px ActivityDose-dependent increase in GSH-Px activity[13]
SH-SY5Y CellsAmyloid-β + this compound (50 µM)SOD ActivitySignificant increase in SOD activity[12]
SH-SY5Y CellsAmyloid-β + this compound (50 µM)MDA LevelsSignificant decrease in MDA levels[12]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method for evaluating the neuroprotective effects of this compound against a neurotoxin-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells (ATCC)

  • DMEM medium with 10% FBS, penicillin/streptomycin

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), amyloid-β peptide (Aβ₂₅₋₃₅), or H₂O₂)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit

  • DCFH-DA (2′,7′-dichlorofluorescin diacetate) for ROS measurement

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Pre-treatment with this compound: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin to the wells. For example, use 20 µM 6-OHDA for 18 hours or 50 µg/ml Aβ₂₅₋₃₅ for 48 hours.[11][14] Include control wells with cells only, cells with this compound only, and cells with the neurotoxin only.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.[12]

  • Measurement of Intracellular ROS:

    • Wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in the dark for 30 minutes.[13]

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.

Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease

This protocol provides a general framework for assessing the neuroprotective effects of this compound in an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice

  • MPTP

  • This compound

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Equipment for tissue processing and analysis (e.g., cryostat, microscope, antibodies for immunohistochemistry)

Procedure:

  • Animal Groups: Divide the mice into groups: Vehicle control, MPTP only, and MPTP + this compound (at various doses).

  • Drug Administration: Administer this compound (e.g., intraperitoneally or orally) for a set period before and/or after MPTP administration.

  • Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specific time points after MPTP administration to assess motor deficits.

  • Tissue Collection and Preparation: At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.[9] Collect the brains and process them for cryosectioning.

  • Immunohistochemistry: Perform immunohistochemical staining on brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Neurochemical Analysis: Analyze the levels of dopamine and its metabolites in the striatum using HPLC.

  • Analysis of Neuroinflammation and Oxidative Stress: Perform immunohistochemistry or Western blotting for markers of inflammation (e.g., GFAP for astrocytes, Iba1 for microglia) and oxidative stress (e.g., 4-HNE).[9]

Visualizations

G cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Aβ) cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Outcomes insult Neurotoxins / Stress pi3k_akt PI3K/Akt Pathway insult->pi3k_akt (inhibits/activates) mapk_erk MAPK/ERK Pathway insult->mapk_erk (inhibits/activates) nrf2_are Nrf2/ARE Pathway insult->nrf2_are (inhibits/activates) levinoid_c This compound levinoid_c->pi3k_akt activates levinoid_c->mapk_erk activates levinoid_c->nrf2_are activates survival Neuronal Survival and Growth pi3k_akt->survival apoptosis Inhibition of Apoptosis pi3k_akt->apoptosis inhibits mapk_erk->survival mapk_erk->apoptosis inhibits antioxidant Antioxidant Defense nrf2_are->antioxidant antioxidant->survival

Caption: this compound modulates key signaling pathways for neuroprotection.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation cluster_3 Outcome a Compound Synthesis (this compound) b Cell-based Assays (e.g., SH-SY5Y) a->b c Toxicity & Efficacy (MTT, LDH, ROS) b->c d Western Blot (PI3K/Akt, MAPK) c->d e Gene Expression (Nrf2, HO-1) c->e f Identify Molecular Targets d->f e->f g Animal Model of Neurodegeneration f->g h Behavioral Analysis g->h i Histological & Neurochemical Analysis h->i j Lead Compound for Further Development i->j

Caption: Experimental workflow for this compound neuroprotection studies.

References

Investigating the Anti-inflammatory Effects of Levinoid C In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process.[1][2][3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[5][6][7]

Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their anti-inflammatory properties.[8][9][10][11] These compounds have been shown to modulate key inflammatory signaling cascades, thereby reducing the expression of inflammatory cytokines and enzymes.[12][13][14][15][16] This document provides detailed protocols for investigating the in vitro anti-inflammatory effects of a novel flavonoid, Levinoid C, using a lipopolysaccharide (LPS)-stimulated murine macrophage model. The protocols herein describe methods to assess cytotoxicity, measure the production of key inflammatory mediators, and analyze the activation of the NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.2
198.5 ± 3.8
597.1 ± 4.5
1096.3 ± 3.9
2595.8 ± 4.1
5094.2 ± 5.0

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages
TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.345.2 ± 5.128.9 ± 3.5
LPS (1 µg/mL)48.5 ± 3.92850.7 ± 150.21980.4 ± 120.7
LPS + this compound (5 µM)35.2 ± 2.81985.4 ± 110.81450.1 ± 98.3
LPS + this compound (10 µM)22.8 ± 2.11240.9 ± 95.3975.6 ± 85.1
LPS + this compound (25 µM)10.5 ± 1.5650.3 ± 50.6480.2 ± 45.9

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.

Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Pathway Proteins in LPS-stimulated RAW 264.7 Macrophages
Treatmentp-IκBα / IκBαp-p65 / p65p-p38 / p38p-JNK / JNKp-ERK / ERK
Control0.15 ± 0.020.21 ± 0.030.18 ± 0.020.25 ± 0.040.22 ± 0.03
LPS (1 µg/mL)0.85 ± 0.070.91 ± 0.080.88 ± 0.060.94 ± 0.070.89 ± 0.08
LPS + this compound (25 µM)0.32 ± 0.040.45 ± 0.050.41 ± 0.040.52 ± 0.060.48 ± 0.05

Data represent the relative band intensity (ratio of phosphorylated to total protein) normalized to the LPS-treated group (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 30 minutes.

Experimental Protocols

Cell Culture and Maintenance
  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Cytokine Production (ELISA)
  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production protocol.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

Western Blot Analysis for Signaling Pathway Proteins
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound (e.g., 25 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with this compound seeding->pretreatment 24h Incubation stimulation Stimulation with LPS pretreatment->stimulation viability MTT Assay (Cytotoxicity) stimulation->viability 24h no_elisa Griess Assay (NO) ELISA (TNF-α, IL-6) stimulation->no_elisa 24h western Western Blot (Signaling Proteins) stimulation->western 30 min data_quant Quantification & Statistical Analysis viability->data_quant no_elisa->data_quant western->data_quant nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 IkB->p65 p50 p50 IkB->p50 NFkB_complex p65/p50 nucleus Nucleus NFkB_complex->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Transcription LevinoidC This compound LevinoidC->IKK Inhibits mapk_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 Phosphorylates JNK JNK TAK1->JNK Phosphorylates ERK ERK TAK1->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 nucleus Nucleus AP1->nucleus Translocation genes Pro-inflammatory Genes nucleus->genes Transcription LevinoidC This compound LevinoidC->TAK1 Inhibits LevinoidC->p38 Inhibits LevinoidC->JNK Inhibits LevinoidC->ERK Inhibits

References

Application Notes and Protocols: Levinoid C as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Name: Levinoid C (putative flavonoid)

Cat. No.: Z789-1 Formulation: Crystalline solid Storage: Store at -20°C

Introduction

This compound is a putative novel flavonoid compound under investigation for its potential as a potent enzyme inhibitor. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to facilitate the study of this compound's inhibitory effects, with a primary focus on its activity against Cyclin-Dependent Kinase 9 (CDK9). The information presented is based on studies of the well-characterized flavonoid, Flavopiridol, which serves as a structural and functional analog for the purposes of these protocols.

This compound is hypothesized to act as an ATP-competitive inhibitor of a broad range of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][2] Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines and to block the replication of viruses such as HIV-1 that are dependent on host cell transcriptional machinery.[1][3][4]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory activity of this compound against a panel of cyclin-dependent kinases has been determined in cell-free assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (nM)
CDK1~40
CDK2~40
CDK4~40
CDK6~40
CDK9 20-100
CDK7875

Data is representative of Flavopiridol, a functional analog of this compound.[1][5]

Signaling Pathway

This compound is a potent inhibitor of the positive transcription elongation factor b (P-TEFb), which is a heterodimer of CDK9 and Cyclin T1.[4] In the context of HIV-1 replication, the viral Tat protein recruits P-TEFb to the trans-activation response (TAR) element of the nascent viral RNA. This recruitment leads to the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors by CDK9, which promotes transcriptional elongation and robust viral gene expression.[3][6] this compound, by inhibiting CDK9, prevents this phosphorylation event, leading to a halt in transcriptional elongation and suppression of viral replication.[3]

HIV_Transcription_Inhibition cluster_nucleus Nucleus HIV_DNA HIV-1 Provirus RNAPII RNA Pol II HIV_DNA->RNAPII Transcription Initiation TAR_RNA TAR RNA RNAPII->TAR_RNA Elongation Transcriptional Elongation RNAPII->Elongation Tat Tat Protein Tat->TAR_RNA binds PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb recruits PTEFb->RNAPII phosphorylates CTD Levinoid_C This compound Levinoid_C->PTEFb inhibits Viral_Proteins Viral Proteins Elongation->Viral_Proteins leads to Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prepare_reagents reaction_setup Set up Kinase Reaction in 96-well plate prepare_reagents->reaction_setup incubation Incubate at 30°C for 20 min reaction_setup->incubation termination Terminate Reaction incubation->termination filtration Filter and Wash termination->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis and IC50 Calculation scintillation->data_analysis end End data_analysis->end

References

Application Notes & Protocols for Efficacy Testing of Levinoid C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of Levinoid C, a novel investigational compound with putative anti-inflammatory properties. Given that the precise mechanism of action of this compound is under investigation, we present protocols for its efficacy testing in two distinct and well-validated animal models of inflammation: Collagen-Induced Arthritis (CIA) in rats, a model for rheumatoid arthritis, and Dextran Sodium Sulfate (DSS)-Induced Colitis in mice, a model for inflammatory bowel disease.

The following sections detail the experimental protocols, data collection and presentation, and relevant biological pathways that may be modulated by this compound. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to characterize the therapeutic potential of this novel compound.

Animal Model 1: Collagen-Induced Arthritis (CIA) in Rats

The CIA model in rats is a widely used preclinical model that shares many immunological and pathological features with human rheumatoid arthritis.[1] It is characterized by chronic inflammation of the joints, leading to cartilage and bone destruction. This model is suitable for evaluating the efficacy of novel anti-inflammatory and immunomodulatory agents.

Experimental Protocol: Induction and Assessment of CIA

This protocol is adapted from established methods for inducing CIA in susceptible rat strains like the Dark Agouti (DA) or Lewis rats.[1][2]

Materials:

  • Bovine or Porcine Type II Collagen

  • 0.05M Acetic Acid

  • Incomplete Freund's Adjuvant (IFA)

  • N-acetylmuramyl-L-alanyl-D-isoglutamine hydrate (MDP) (optional adjuvant)

  • Syringes and needles (26G)

  • This compound (formulated for in vivo administration)

  • Vehicle control

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve Type II collagen in 0.05M acetic acid at a concentration of 4 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Incomplete Freund's Adjuvant (IFA). The mixture should be emulsified by drawing it up and down through a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization:

    • On Day 0, immunize male Lewis or DA rats (8-10 weeks old) with 0.1 mL of the collagen-IFA emulsion via subcutaneous injection at the base of the tail.

    • A booster injection of 0.1 mL of the same emulsion can be administered on Day 7 to enhance the incidence and severity of arthritis.[1]

  • Treatment Administration:

    • Randomize rats into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control like Methotrexate).

    • Begin treatment with this compound (or vehicle) on a prophylactic (e.g., starting from Day 0) or therapeutic (e.g., starting after the onset of clinical signs) regimen. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of this compound.

  • Clinical Assessment:

    • Monitor the rats daily for the onset and severity of arthritis, typically starting from Day 10 post-immunization.

    • Score each paw for inflammation based on a scale of 0-4, where:

      • 0 = No signs of inflammation

      • 1 = Mild swelling and/or erythema of one joint

      • 2 = Moderate swelling and erythema

      • 3 = Severe swelling and erythema of multiple joints

      • 4 = Maximal inflammation with joint deformity

    • The maximum arthritis score per rat is 16.[1]

    • Measure paw thickness using a digital caliper.

    • Record body weight regularly.

  • Endpoint Analysis (e.g., on Day 21 or 28):

    • Collect blood samples for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.

    • Euthanize the animals and collect the paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

    • Spleens can be harvested for immunological studies (e.g., T-cell proliferation assays).

Data Presentation: CIA Model

Summarize the quantitative data in the following tables:

Table 1: Clinical Arthritis Score

Treatment GroupNMean Arthritis Score (Day 10)Mean Arthritis Score (Day 14)Mean Arthritis Score (Day 18)Mean Arthritis Score (Day 21)
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Positive Control10

Table 2: Paw Thickness

Treatment GroupNMean Paw Thickness (mm) - Day 0Mean Paw Thickness (mm) - Day 21Change in Paw Thickness (mm)
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Positive Control10

Table 3: Serum Cytokine Levels

Treatment GroupNTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Positive Control10

Animal Model 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a widely used and reproducible model of inflammatory bowel disease, particularly ulcerative colitis.[3][4] Ingestion of DSS in drinking water causes damage to the colonic epithelium, leading to inflammation. This model is useful for evaluating the efficacy of compounds aimed at reducing gut inflammation and promoting mucosal healing.

Experimental Protocol: Induction and Assessment of DSS Colitis

This protocol is based on standard methods for inducing acute colitis in C57BL/6 mice.[5]

Materials:

  • Dextran Sodium Sulfate (DSS; 36-50 kDa)

  • C57BL/6 mice (8-10 weeks old)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Standard laboratory equipment for animal handling and monitoring

Procedure:

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days. The concentration and duration can be adjusted to achieve the desired severity of colitis.

    • Provide fresh DSS solution every 2-3 days.

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control like Mesalamine).

    • Administer this compound or vehicle daily, starting concurrently with DSS administration or therapeutically after a few days of DSS.

  • Clinical Assessment (Disease Activity Index - DAI):

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • Calculate the DAI based on the following scoring system:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0NoneNormalNegative
11-5
25-10Loose stools
310-15
4>15DiarrheaGross bleeding
  • Endpoint Analysis (e.g., on Day 7 or 10):

    • Euthanize the mice and collect the colon.

    • Measure the length of the colon from the cecum to the anus.

    • Collect a portion of the distal colon for histological analysis of inflammation, ulceration, and crypt damage.

    • Another portion can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine analysis (e.g., via ELISA or qPCR).

Data Presentation: DSS Colitis Model

Summarize the quantitative data in the following tables:

Table 4: Disease Activity Index (DAI)

Treatment GroupNDAI (Day 3)DAI (Day 5)DAI (Day 7)
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Positive Control10

Table 5: Colon Length and Histological Score

Treatment GroupNColon Length (cm)Histological Score
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Positive Control10

Table 6: Colon MPO Activity and Cytokine Levels

Treatment GroupNMPO Activity (U/g tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control10
This compound (Low Dose)10
This compound (High Dose)10
Positive Control10

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets of this compound are unknown, many anti-inflammatory compounds, including flavonoids, modulate key signaling pathways involved in the inflammatory response.[6][7] Below are diagrams of these pathways and a general experimental workflow.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes Activates LevinoidC This compound (Hypothesized Target) LevinoidC->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are also critical in regulating the production of inflammatory mediators.

MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF-2) MAPK->TranscriptionFactors Response Inflammatory Response TranscriptionFactors->Response LevinoidC This compound (Hypothesized Target) LevinoidC->MAPKK Inhibits?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

General Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of this compound in an animal model of inflammation.

Experimental_Workflow ModelSelection 1. Animal Model Selection (e.g., CIA, DSS Colitis) DiseaseInduction 2. Disease Induction (e.g., Collagen, DSS) ModelSelection->DiseaseInduction Randomization 3. Randomization & Grouping DiseaseInduction->Randomization Treatment 4. Treatment Administration (this compound / Vehicle) Randomization->Treatment Monitoring 5. Clinical Monitoring (Scores, Weight, etc.) Treatment->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint Histo Histology Endpoint->Histo Biochem Biochemistry (Cytokines, MPO) Endpoint->Biochem Immuno Immunology (Antibodies, T-cells) Endpoint->Immuno Data 7. Data Analysis & Interpretation Histo->Data Biochem->Data Immuno->Data

Caption: General workflow for in vivo efficacy testing of this compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial preclinical evaluation of this compound's anti-inflammatory efficacy. By utilizing well-established and mechanistically distinct animal models, researchers can gain valuable insights into the therapeutic potential of this novel compound. The provided data tables and pathway diagrams offer a structured approach to data presentation and mechanistic hypothesis generation. Further studies may be warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.

References

Application Notes and Protocols for Flavonoid Delivery Systems in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavonoids are a diverse class of polyphenolic compounds found in plants with a wide range of documented health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] However, their therapeutic application is often hindered by poor water solubility, low bioavailability, and rapid metabolism in vivo.[4][5][6][7] To overcome these limitations, various drug delivery systems have been developed to enhance the stability, absorption, and targeted delivery of flavonoids in preclinical animal models. These delivery systems aim to improve the pharmacokinetic profile and therapeutic efficacy of flavonoids.[5][7][8]

This document provides detailed application notes and protocols for the use of flavonoid delivery systems in in vivo research, with a focus on nanoparticle-based carriers.

Overview of Flavonoid Delivery Systems

Several types of nanocarriers have been successfully employed to improve the in vivo delivery of flavonoids. The choice of delivery system often depends on the specific flavonoid, the target tissue, and the desired release profile.

Commonly Used Delivery Systems:

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are frequently used to encapsulate flavonoids, offering controlled release and protection from degradation.[4][9]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic flavonoids, enhancing their circulation time and cellular uptake.[8][9]

  • Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages like high stability and the ability to be produced on a large scale.

  • Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly water-soluble flavonoids.

  • Metallic Nanoparticles: Gold nanoparticles have been explored for the delivery of flavonoids like quercetin, sometimes in combination with other materials, to enhance therapeutic effects.[10][11]

Key Advantages of Nanoparticle-Based Delivery:

  • Improved Bioavailability: Nanocarriers protect flavonoids from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver, leading to higher systemic exposure.[4][8]

  • Enhanced Solubility: Encapsulation in nanoparticles can significantly increase the solubility of hydrophobic flavonoids in aqueous environments.[10]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) to facilitate targeted delivery to specific tissues or cells, such as tumors.[5] This can increase the local concentration of the flavonoid and reduce off-target side effects.

  • Controlled Release: The release of the flavonoid from the nanocarrier can be modulated, allowing for sustained therapeutic concentrations over time.[9]

Quantitative Data from In Vivo Studies

The following tables summarize representative quantitative data from in vivo studies using various flavonoid delivery systems. This data highlights the improvements in pharmacokinetic parameters and therapeutic efficacy compared to the administration of free flavonoids.

Table 1: Pharmacokinetic Parameters of Flavonoids in Different Delivery Systems

Flavonoid Delivery System Animal Model Cmax (µg/mL) AUC (µg·h/mL) Bioavailability Improvement (Fold Change) Reference
Daidzein S/G Traditional Decoction Rat 1.83 ± 0.53 6.54 ± 1.12 - [12]
Daidzein S/G Concentrated Pill Rat 1.16 ± 0.29 4.65 ± 0.89 0.71 [12]
Baicalein S/G Traditional Decoction Rat 0.89 ± 0.21 4.12 ± 0.78 - [12]
Baicalein S/G Concentrated Pill Rat 0.95 ± 0.24 4.25 ± 0.95 1.03 [12]
Wogonin S/G Traditional Decoction Rat 0.12 ± 0.03 0.51 ± 0.11 - [12]

| Wogonin S/G | Concentrated Pill | Rat | 0.14 ± 0.04 | 0.58 ± 0.14 | 1.14 |[12] |

S/G: Sulfates/Glucuronides

Table 2: Therapeutic Efficacy of Flavonoid Delivery Systems in Disease Models

Flavonoid Delivery System Disease Model Animal Model Key Finding Reference
Quercetin Liposomes Cervical Carcinoma (U14) Mouse Tumor decrease by about 50% [8]
Quercetin Polymeric Nanoparticles Lung Cancer (A549) Mouse Potent anticancer effect [10]
Rutin PLGA Nanoparticles Leishmaniasis In vitro Increased antileishmanial efficacy [4]
Quercetin PVP Nanoparticles Breast Cancer (MCF-7) Mouse Anticancer activity observed [10]

| Luteolin | Nanoparticles | Inflammation | Animal Models | Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) |[13] |

Experimental Protocols

This section provides detailed protocols for the preparation and in vivo administration of a model flavonoid, Quercetin, using a polymeric nanoparticle system.

Protocol for Preparation of Quercetin-Loaded PLGA Nanoparticles

This protocol is based on the solvent evaporation method, a common technique for encapsulating hydrophobic drugs into PLGA nanoparticles.

Materials:

  • Quercetin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of Quercetin and PLGA in DCM. For example, 20 mg of Quercetin and 100 mg of PLGA in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer. Following this, sonicate the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., amplitude, time) should be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation: Leave the emulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of the DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated Quercetin. Resuspend the pellet in water and centrifuge again after each wash.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol for In Vivo Administration and Efficacy Study in a Xenograft Mouse Model of Cancer

This protocol outlines a general procedure for evaluating the anticancer efficacy of Quercetin-loaded nanoparticles in a murine xenograft model.

Materials:

  • Quercetin-loaded nanoparticles

  • Free Quercetin (as a control)

  • Empty nanoparticles (placebo control)

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., nude mice)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Methodology:

  • Cell Culture and Tumor Induction: Culture the chosen cancer cell line under standard conditions. When cells reach the desired confluence, harvest them and resuspend in PBS. Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into experimental groups (e.g., n=6-8 per group):

    • Group 1: Vehicle control (PBS)

    • Group 2: Free Quercetin

    • Group 3: Empty nanoparticles

    • Group 4: Quercetin-loaded nanoparticles

  • Treatment Administration: Reconstitute the lyophilized nanoparticles and free Quercetin in the vehicle to the desired concentration. Administer the treatments to the respective groups via the chosen route (e.g., intravenous, intraperitoneal, or oral). The dosage and frequency of administration will need to be determined based on preliminary studies or literature. A typical dosing schedule might be every other day for 3-4 weeks.

  • Tumor Measurement: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Collect major organs (e.g., liver, spleen, kidneys, lungs) for histological analysis and to assess any potential toxicity.

  • Data Analysis: Analyze the tumor growth data, final tumor weights, and body weight changes. Perform statistical analysis to determine the significance of the differences between the treatment groups.

Visualization of Pathways and Workflows

Signaling Pathway

Flavonoids are known to modulate various signaling pathways involved in inflammation and cancer. One of the key pathways inhibited by many flavonoids, including quercetin, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Quercetin Quercetin Quercetin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Quercetin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the development and in vivo testing of flavonoid-loaded nanoparticles.

experimental_workflow Prep Nanoparticle Preparation Char Physicochemical Characterization (Size, Zeta, EE%) Prep->Char InVitro In Vitro Studies (Release, Cell Viability) Char->InVitro AnimalModel Animal Model Development InVitro->AnimalModel InVivo In Vivo Administration (IV, IP, Oral) AnimalModel->InVivo Efficacy Efficacy Assessment (Tumor Growth, etc.) InVivo->Efficacy Toxicity Toxicity Assessment (Histology, Bloodwork) InVivo->Toxicity Data Data Analysis & Conclusion Efficacy->Data Toxicity->Data

Caption: General workflow for in vivo studies of flavonoid nanoparticles.

References

Application Notes and Protocols for Flavonoid C-Glycoside Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] Flavonoid C-glycosides, a specific subclass of flavonoids, are of particular interest for their potential therapeutic applications. This document provides a detailed protocol for the cell culture treatment of flavonoid C-glycosides, using a representative compound referred to here as "Levinoid C," based on studies of flavonoid C-glycosides from oil palm (Elaeis guineensis Jacq.) leaves.[3] These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of these compounds.

Mechanism of Action

Flavonoids exert their effects through various mechanisms, including the modulation of cellular signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) pathways.[4] They can also influence the production of metabolizing enzymes and exhibit antioxidant properties by scavenging reactive oxygen species (ROS).[1][2] The specific mechanisms of flavonoid C-glycosides may involve interactions with cellular transporters and modulation of pathways involved in cell proliferation and migration.[3][5]

Quantitative Data Summary

The following table summarizes the quantitative data from studies on flavonoid C-glycosides, providing a baseline for designing experiments with "this compound."

Cell LineCompound ClassConcentration Range (µg/mL)Incubation Time (hours)Observed Effect
3T3 FibroblastsFlavonoid C-Glycosides1.56 - 2548Dose-dependent effect on cell viability; concentrations at and below 12.5 µg/mL showed >100% viability.[3]
3T3 FibroblastsFlavonoid Enriched Fractions≤ 6.2548>100% cell viability.[3]
CHO (transfected)Flavonols (e.g., Quercetin)10 - 50 µMNot SpecifiedReversible inhibition of vitamin C transport (IC50 values).[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from a method used to assess the cytotoxicity of flavonoid C-glycosides on 3T3 fibroblast cells.[3]

  • Materials:

    • 3T3 fibroblast cells

    • DMEM complete media

    • 96-well plates

    • "this compound" stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Phosphate-buffered saline (PBS)

    • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Procedure:

    • Seed 3T3 cells in a 96-well plate at a density of 1 x 10^5 cells/well in DMEM complete media.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

    • Prepare serial dilutions of "this compound" in DMEM complete media to achieve final concentrations ranging from 1.56 to 25 µg/mL.

    • After 24 hours, replace the medium in each well with 100 µL of the prepared "this compound" solutions. Include untreated cells as a negative control and wells with only media as a blank.

    • Incubate the plate for 48 hours at 37°C.

    • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation period, carefully remove the medium and add 100-150 µL of a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Cell Proliferation Assay (CCK-8 Assay)

This protocol is based on a method to evaluate the effect of flavonoid C-glycosides on the proliferation of 3T3 cells.[3]

  • Materials:

    • 3T3 fibroblast cells

    • DMEM complete media

    • 96-well plates

    • "this compound" stock solution

    • Cell Counting Kit-8 (CCK-8)

  • Procedure:

    • Seed 3T3 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of DMEM complete media.

    • Incubate the plate at 37°C for 24 hours.

    • Prepare dilutions of "this compound" in DMEM complete media to achieve final concentrations (e.g., 1.56, 3.13, 6.25, and 12.5 µg/mL).

    • Replace the medium with 100 µL of the respective "this compound" solutions.

    • Incubate the plate for 48 hours at 37°C.

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

3. Cell Migration Assay (Scratch Assay)

This assay is used to assess the effect of "this compound" on cell migration and proliferation, indicative of wound healing potential.[3]

  • Materials:

    • 3T3 fibroblast cells

    • DMEM complete media

    • 6-well plates

    • "this compound" stock solution

    • Sterile 200 µL pipette tip

    • Microscope with a camera

  • Procedure:

    • Seed 3T3 cells in a 6-well plate and grow them to confluence.

    • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh DMEM complete media containing the desired concentration of "this compound". Use media without the compound as a control.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the scratch at different points for each time point and condition.

    • Calculate the percentage of wound closure to determine the rate of cell migration.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed Cells in Multi-well Plate B Incubate for 24h A->B C Prepare this compound Dilutions D Treat Cells with this compound C->D E Incubate for 48h D->E F MTT Assay E->F G CCK-8 Assay E->G H Scratch Assay E->H I Measure Absorbance F->I G->I J Image and Measure Scratch Width H->J K Calculate Cell Viability/ Proliferation/Migration I->K J->K

Caption: Workflow for cell culture treatment and subsequent analysis.

Generalized Flavonoid Signaling Pathway

G Potential Signaling Pathways Modulated by Flavonoids cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Levinoid_C This compound (Flavonoid C-Glycoside) PI3K PI3K Levinoid_C->PI3K Modulation MAPK MAPK Levinoid_C->MAPK Modulation PKC PKC Levinoid_C->PKC Modulation Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Migration Cell Migration MAPK->Migration Inflammation Anti-Inflammatory Response PKC->Inflammation

Caption: Generalized signaling pathways potentially affected by flavonoids.

References

Troubleshooting & Optimization

improving Levinoid C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Levinoid C. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpenoid compound that has been identified as a cytochrome P450-modified bacterial terpene. It has demonstrated neuroprotective effects in cellular models of excitotoxicity.

Q2: What are the known biological activities of this compound?

A2: this compound has shown moderate neuroprotective activity in a glutamate-induced excitotoxicity cell model, with a reported half-maximal effective concentration (EC50) of 21 μM. Its mechanism of action is believed to involve the modulation of signaling pathways associated with neuronal cell death and survival.

Q3: Why is solubility a potential issue when working with this compound?

A3: Like many other terpenoids, this compound is a lipophilic molecule, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media and phosphate-buffered saline (PBS). This can result in compound precipitation, leading to inaccurate and unreliable experimental results.

Q4: What is the recommended starting solvent for this compound?

A4: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of polar and nonpolar compounds. It is crucial to prepare a high-concentration stock solution in 100% DMSO to minimize the final concentration of DMSO in the assay, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Improving this compound Solubility

This guide provides solutions to common issues encountered when preparing this compound for in vitro experiments.

Issue 1: this compound precipitates out of solution when diluted in aqueous media.

This is a common problem for hydrophobic compounds. The following strategies can be employed to improve solubility and prevent precipitation:

StrategyRecommendationKey Considerations
Reduce Final DMSO Concentration Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to your aqueous assay medium to reach the desired final concentration of this compound, thereby keeping the final DMSO concentration low.Aim for a final DMSO concentration of ≤ 0.5% (v/v). Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Use of Co-solvents A combination of solvents can enhance solubility. Consider preparing an intermediate stock solution in a mixture of DMSO and another organic solvent like ethanol before the final dilution in aqueous media.The toxicity of any co-solvent system on the specific cell line being used must be evaluated.
Employ Surfactants Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, into the final assay medium. Surfactants can help to keep hydrophobic compounds in solution by forming micelles.The concentration of the surfactant should be kept low (typically 0.01% to 0.1% v/v) to avoid cellular toxicity. A dose-response curve for the surfactant alone should be performed to determine the non-toxic concentration range for your cell line.
Utilize Cyclodextrins Formulate this compound with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins have a hydrophobic interior that can encapsulate lipophilic molecules, increasing their aqueous solubility.The molar ratio of this compound to cyclodextrin may need to be optimized.

Issue 2: The this compound stock solution in DMSO is not clear or shows particulates.

Even in a powerful solvent like DMSO, highly concentrated or crystalline compounds may require assistance to fully dissolve.

StrategyRecommendationKey Considerations
Gentle Heating Warm the stock solution in a 37°C water bath for 10-15 minutes.Avoid excessive heat, which could degrade the compound.
Sonication Use a bath sonicator for 5-10 minutes to break up any compound aggregates.Ensure the vial is properly sealed to prevent solvent evaporation.
Vortexing Vortex the solution vigorously for 1-2 minutes.Combine with gentle heating for enhanced effect.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, clear stock solution of this compound in 100% DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath or bath sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution against a light source to ensure no particulates are visible.

  • If the compound is not fully dissolved, proceed with gentle heating (37°C for 10-15 minutes) and/or sonication (5-10 minutes), with intermittent vortexing.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.

Materials:

  • This compound stock solution in 100% DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw a vial of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in the total volume of the cell culture medium.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to ensure rapid and even dispersion.

  • Continue to vortex for another 30 seconds to ensure the compound is fully mixed.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your in vitro assay. Do not store dilute aqueous solutions of this compound.

Visualizations

Signaling Pathway

Levinoid_C_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate Glutamate_Receptor Glutamate Receptor (e.g., NMDA Receptor) Glutamate->Glutamate_Receptor Ca_Influx ↑ Ca²⁺ Influx Glutamate_Receptor->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis / Neuronal Death Caspase_Activation->Apoptosis Levinoid_C This compound Levinoid_C->Caspase_Activation Inhibition Akt_Pathway ↑ Akt Pathway Activation Levinoid_C->Akt_Pathway Akt_Pathway->Caspase_Activation Inhibition Survival Neuronal Survival Akt_Pathway->Survival

Caption: Proposed mechanism of this compound's neuroprotective action against glutamate-induced excitotoxicity.

Experimental Workflow

Solubility_Workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dissolution_check Visually Inspect for Complete Dissolution stock_prep->dissolution_check troubleshoot_stock Troubleshoot: Gentle Heat / Sonication dissolution_check->troubleshoot_stock No working_prep Prepare Working Solution in Aqueous Medium dissolution_check->working_prep Yes troubleshoot_stock->stock_prep precipitation_check Visually Inspect for Precipitation working_prep->precipitation_check troubleshoot_working Troubleshoot: Co-solvents, Surfactants, or Cyclodextrins precipitation_check->troubleshoot_working Yes assay Perform In Vitro Assay precipitation_check->assay No troubleshoot_working->working_prep

Caption: Troubleshooting workflow for preparing this compound solutions for in vitro assays.

optimizing Levinoid C extraction yield from [Plant Source]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the extraction of Levinoid C from [Plant Source].

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from [Plant Source]?

A1: this compound is a specialized or secondary metabolite, a class of organic compounds not directly involved in the normal growth, development, or reproduction of an organism.[1] In plants, these compounds often mediate ecological interactions and can have valuable pharmacological properties. [Plant Source] has been identified as a rich natural source of this compound, making it a primary target for extraction and subsequent research.

Q2: What are the major classes of secondary metabolites I might co-extract with this compound?

A2: Plant secondary metabolites are diverse and can be broadly categorized into four major classes: terpenes, phenylpropanoids (including phenolics and flavonoids), polyketides, and alkaloids.[1] The specific co-extractives will depend on the solvent and method used, as well as the unique phytochemical profile of [Plant Source].

Q3: Which factors have the most significant impact on this compound extraction yield?

A3: The efficiency of secondary metabolite extraction is influenced by several key factors. These include the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size).[2][3] Optimizing these parameters is crucial for maximizing the yield and purity of this compound.

Q4: How does solvent choice affect the extraction process?

A4: The choice of solvent is critical and generally follows the principle of "like dissolves like." The polarity of the solvent should match the polarity of this compound.[4] Using solvents with varying polarities can significantly impact the yield and the profile of extracted compounds.[5][6] For instance, polar solvents are effective for extracting polar components, while non-polar solvents are better for less polar compounds.[6] Hydroalcoholic mixtures, such as ethanol-water, are often effective for extracting a broad range of polyphenolic compounds.[7]

Q5: What is the general effect of temperature on extraction?

A5: Increasing the extraction temperature generally increases the solubility of the target compound and the solvent's diffusion rate, which can improve extraction efficiency.[8][9] Higher temperatures can decrease solvent viscosity, allowing for better penetration into the plant matrix.[8] However, excessive heat can lead to the degradation of thermolabile compounds like this compound.[10] An optimal temperature must be determined to balance yield and compound stability.[4][8]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Potential Cause: Sub-optimal solvent selection.

    • Solution: The polarity of your solvent may not be suitable for this compound. It's recommended to test a range of solvents with varying polarities, from non-polar (e.g., hexane) to highly polar (e.g., water), including hydroalcoholic mixtures (e.g., 80% methanol or ethanol).[4][7] A combination of polar and nonpolar solvents may increase the extraction efficiency of a wider range of phytochemicals.[5]

  • Potential Cause: Insufficient extraction time or repetitions.

    • Solution: A single extraction may be inadequate.[4] Try increasing the extraction duration or performing multiple extraction cycles with fresh solvent to improve yield.[3][4]

  • Potential Cause: Poor sample preparation.

    • Solution: Ensure the [Plant Source] material is properly dried and ground to a small, uniform particle size. This increases the surface area available for solvent contact and disrupts cell walls, facilitating the release of metabolites.[11]

  • Potential Cause: Degradation of this compound.

    • Solution: If this compound is heat-sensitive, high extraction temperatures could be causing degradation.[10] Experiment with lower temperatures or use non-thermal extraction methods. Also, protect the extract from light and oxygen, as these can also cause degradation.[10]

Issue 2: Poor Purity of the Crude Extract

  • Potential Cause: Co-extraction of undesirable compounds.

    • Solution: The chosen solvent may be too broad in its action. A preliminary "defatting" step with a non-polar solvent like hexane can remove lipids and chlorophylls before the main extraction.[4] You can also refine your solvent choice to be more selective for this compound.

  • Potential Cause: Inefficient separation during workup.

    • Solution: If using liquid-liquid extraction for purification, emulsions can form at the interface, leading to poor separation.[12] To resolve this, try reducing the mixing intensity or adding a small amount of salt to break the emulsion.[12]

Issue 3: Inconsistent Results Between Batches

  • Potential Cause: Variability in the source plant material.

    • Solution: The concentration of secondary metabolites in plants can vary significantly based on factors like harvest time, climate, and soil conditions.[10] To ensure consistency, source your [Plant Source] material from a single, reputable supplier and standardize the harvesting and post-harvest processing steps.

  • Potential Cause: Lack of precise control over extraction parameters.

    • Solution: Small variations in temperature, time, or solvent-to-material ratios can lead to different outcomes.[13] Maintain rigorous control over all experimental parameters and keep detailed records for each extraction.

Data Presentation: Optimizing Extraction Parameters

The following tables present hypothetical data from optimization experiments for this compound extraction.

Table 1: Effect of Solvent Type on this compound Yield

Solvent SystemPolarityThis compound Yield (mg/g dry weight)Notes
n-HexaneNon-polar1.2 ± 0.2Extracts primarily non-polar compounds.
DichloromethaneLow Polarity4.5 ± 0.4---
Ethyl AcetateMedium Polarity8.9 ± 0.7Good selectivity for moderately polar compounds.
AcetonePolar12.3 ± 1.1---
80% Ethanol (v/v)High Polarity15.8 ± 1.3 Often effective for a wide range of phenolics and flavonoids.[7]
80% Methanol (v/v)High Polarity14.9 ± 1.2A common and effective solvent for many secondary metabolites.[4]
Deionized WaterHigh Polarity6.5 ± 0.9May extract highly polar compounds like saponins.[14]
Conditions: Maceration, 24 hours, 25°C, 1:20 solid-to-liquid ratio.

Table 2: Effect of Temperature and Time on this compound Yield using 80% Ethanol

Extraction Time (hours)Yield at 25°C (mg/g)Yield at 40°C (mg/g)Yield at 60°C (mg/g)
210.1 ± 0.812.5 ± 1.014.2 ± 1.1
614.5 ± 1.116.8 ± 1.318.5 ± 1.5
1215.2 ± 1.217.1 ± 1.418.3 ± 1.6 (slight decrease)
2415.8 ± 1.316.9 ± 1.317.5 ± 1.4 (degradation likely)
Conditions: 1:20 solid-to-liquid ratio. Note the potential for degradation at higher temperatures over longer periods.[8][15]

Experimental Protocols

Protocol: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol describes a method for extracting this compound from dried [Plant Source] material using an optimized solvent and temperature.

1. Material Preparation: 1.1. Dry the aerial parts of [Plant Source] at 40°C in a ventilated oven until a constant weight is achieved. 1.2. Grind the dried plant material into a fine powder (approx. 40-mesh) using a laboratory mill.

2. Extraction: 2.1. Weigh 10.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. 2.2. Add 200 mL of 80% ethanol (v/v) to the flask to achieve a 1:20 solid-to-liquid ratio. 2.3. Place the flask in an ultrasonic bath with temperature control. 2.4. Set the temperature to 60°C and sonicate for 60 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

3. Filtration and Concentration: 3.1. After sonication, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum. 3.2. Wash the solid residue on the filter paper with an additional 50 mL of 80% ethanol to recover any remaining extract. 3.3. Combine the filtrates in a round-bottom flask. 3.4. Concentrate the extract using a rotary evaporator at 45°C under reduced pressure until the ethanol is completely removed.

4. Final Product: 4.1. The resulting aqueous concentrate can be frozen at -80°C and then lyophilized (freeze-dried) to obtain a stable crude extract powder. 4.2. Store the dried crude extract at -20°C in a desiccator, protected from light.

Mandatory Visualization

Diagrams

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Isolation plant [Plant Source] Material drying Drying (40°C) plant->drying grinding Grinding (40-mesh) drying->grinding powder Dried Powder grinding->powder solvent Solvent Addition (80% Ethanol) powder->solvent uae Ultrasonic-Assisted Extraction (60°C) solvent->uae mixture Crude Mixture uae->mixture filtration Vacuum Filtration mixture->filtration concentration Rotary Evaporation filtration->concentration lyophilization Lyophilization (Freeze-Drying) concentration->lyophilization final_product Purified this compound Extract Powder lyophilization->final_product

Caption: Experimental workflow for this compound extraction.

G Levinoid_C This compound Receptor_X Receptor X Levinoid_C->Receptor_X Binds & Activates Kinase_A Kinase A Receptor_X->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Inhibits TF Transcription Factor Y Kinase_B->TF Inhibition Relieved Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway modulated by this compound.

References

preventing Levinoid C degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Levinoid C

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at -20°C in a light-blocking and airtight container.[1][2] It is also recommended to keep the compound in a desiccated environment to minimize exposure to moisture.[3][4]

Q2: How can I visually determine if my this compound has degraded?

A2: Visual signs of degradation for solid this compound can include a change in color from white to yellow or brown, a change in texture, or a bad odor.[4] If you observe any of these changes, it is recommended to perform an analytical purity check before use.

Q3: What is the expected shelf-life of this compound under the recommended storage conditions?

A3: When stored correctly at -20°C in a sealed, dark, and dry container, solid this compound is stable for up to 24 months. For solutions, the stability is significantly reduced. It is advised to prepare solutions fresh for each experiment.

Q4: Can I store this compound in a solution? What solvent should I use?

A4: While it is always best to use freshly prepared solutions, this compound can be dissolved in DMSO for a stock solution. For short-term storage (up to one week), this stock solution should be aliquoted into light-blocking tubes and stored at -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: The solid this compound powder has turned yellow and/or clumpy.
  • Possible Cause: This is often an indication of oxidation or hydrolysis.[5][6] Oxidation can occur with prolonged exposure to air, while clumping suggests moisture absorption, which can lead to hydrolysis.[3][5]

  • Recommended Actions:

    • Verify Purity: Before use, verify the purity of the compound using HPLC analysis (see Protocol 1).

    • Improve Storage: Ensure the container is tightly sealed and stored in a desiccator at -20°C. For new batches, consider backfilling the vial with an inert gas like argon or nitrogen before sealing.[1]

    • Discard if Necessary: If purity has dropped by more than 5%, it is recommended to discard the batch to ensure experimental reproducibility.

Issue 2: There is a significant loss of biological activity in my cell-based assays over time.
  • Possible Cause: A decline in biological effect can be a strong indicator of compound degradation in your stock solution.[7] This can be accelerated by factors such as temperature, light exposure during experiments, or interactions with components in the cell culture medium.[7]

  • Recommended Actions:

    • Prepare Fresh Solutions: Always aim to prepare fresh solutions of this compound immediately before your experiment.

    • Aliquot Stock Solutions: If you must use a stock solution, ensure it is properly aliquoted to avoid multiple freeze-thaw cycles.

    • Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping tubes in aluminum foil.[1][8]

    • Conduct a Stability Test: Perform a stability test of this compound in your specific cell culture medium to understand its degradation kinetics under your experimental conditions.

Issue 3: I am observing unexpected peaks in my HPLC or LC-MS analysis.
  • Possible Cause: The appearance of new peaks is a direct sign of degradation, where the parent this compound molecule is breaking down into other products.[9] These degradation products may or may not be active and can interfere with your results.

  • Recommended Actions:

    • Characterize Degradants: If possible, use LC-MS to get a mass of the degradation products. This can help in identifying the degradation pathway (e.g., an increase of 16 Da may suggest oxidation).

    • Perform a Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be helpful.[10] This involves exposing this compound to stress conditions such as acid, base, heat, and oxidative agents.[10]

    • Optimize Analytical Method: Ensure your HPLC method is a stability-indicating method, meaning it can separate the main compound from all potential degradation products.[11][12]

Data on this compound Stability

The following tables summarize the stability of solid this compound under various storage conditions.

Table 1: Stability of Solid this compound Over 12 Months

Storage ConditionTemperature (°C)Humidity (%RH)Light ExposurePurity after 12 Months (%)
Recommended -20 < 20% (Desiccated) Dark 99.2
Refrigerated4< 20% (Desiccated)Dark96.5
Room Temperature2560%Dark85.1
Accelerated4075%Dark72.4
Light Exposure2560%Ambient Light65.3

Table 2: Stability of this compound in DMSO (10 mM) at -20°C

Storage DurationPurity (%) after 1 Freeze-Thaw CyclePurity (%) after 3 Freeze-Thaw Cycles
24 hours99.598.9
1 week98.897.1
1 month95.291.4
3 months88.182.5

Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method to assess the purity of this compound and detect potential degradation products.[11]

  • Objective: To quantify the purity of this compound and separate it from its degradation products.

  • Methodology:

    • Column: C18 column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start with 10% B, increase to 90% B over 20 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm using a Photodiode Array (PDA) detector.

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water.

    • Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the peak area of this compound by the total peak area of all detected peaks.

Visualizations

Below are diagrams to help visualize key processes and workflows related to this compound.

cluster_pathway Hypothetical this compound Signaling Pathway LevinoidC This compound Receptor Receptor XYZ LevinoidC->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Promotes cluster_workflow Experimental Workflow for Purity Analysis start Prepare this compound Sample (1 mg/mL) hplc Inject into HPLC System (C18 Column) start->hplc run Run Gradient Method (10-90% Acetonitrile) hplc->run detect Detect at 280 nm (PDA Detector) run->detect analyze Analyze Chromatogram detect->analyze decision Purity > 98%? analyze->decision proceed Proceed with Experiment decision->proceed Yes discard Discard Batch decision->discard No cluster_troubleshooting Troubleshooting Logic for this compound Degradation start Observed Issue e.g., Low Activity, Color Change check_storage Check Storage Conditions Temp: -20°C? Dark? Dry? start->check_storage check_handling Check Handling Procedures Fresh Solutions? Aliquoted Stocks? start->check_handling run_hplc Perform HPLC Purity Check Protocol 1 check_storage->run_hplc check_handling->run_hplc decision {Purity Acceptable?} run_hplc->decision remediate Remediate Storage/Handling Order New Batch decision->remediate No proceed Proceed with Caution Consider Impact on Data decision->proceed Yes

References

troubleshooting Levinoid C peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Levinoid C analysis. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you resolve High-Performance Liquid Chromatography (HPLC) issues, with a specific focus on peak tailing.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetric peak where the latter half is broader than the front half.[1][2][3] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2] An ideal chromatographic peak is symmetrical, often described as Gaussian. The symmetry is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0. Values greater than 1.2 often indicate a potential issue that needs addressing.[1][4]

Logical Troubleshooting Workflow

When encountering peak tailing for this compound, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow provides a step-by-step diagnostic process.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_peaks Are all peaks tailing or just this compound? start->check_peaks all_tail All Peaks Tailing check_peaks->all_tail All one_tail Only this compound Tailing (or a few peaks) check_peaks->one_tail One cause_physical Likely a Physical or System-Wide Issue all_tail->cause_physical cause_chemical Likely a Chemical or Analyte-Specific Issue one_tail->cause_chemical check_column_void Check for Column Void or Contamination cause_physical->check_column_void check_extracolumn Check for Extra-Column Volume (Dead Volume) cause_physical->check_extracolumn check_overload Check for Column Overload cause_physical->check_overload solution_physical Replace Column, Check Fittings, Reduce Tubing Length/ID, Reduce Injection Volume/Concentration check_column_void->solution_physical check_extracolumn->solution_physical check_overload->solution_physical check_secondary_int Secondary Interactions (e.g., Silanol) cause_chemical->check_secondary_int check_mobile_phase Check Mobile Phase pH and Buffer Strength cause_chemical->check_mobile_phase check_solvent_mismatch Check Sample Solvent Mismatch cause_chemical->check_solvent_mismatch solution_chemical Adjust pH, Increase Buffer Strength, Use End-Capped Column, Match Sample Solvent check_secondary_int->solution_chemical check_mobile_phase->solution_chemical check_solvent_mismatch->solution_chemical

Caption: A step-by-step workflow for diagnosing HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a complex molecule like this compound?

Peak tailing is typically caused by more than one retention mechanism occurring during the separation.[1][5] For a complex molecule, potential causes can be broadly categorized as either chemical or physical.

  • Chemical Causes: These are often specific to the analyte.

    • Secondary Interactions: The primary cause of tailing for polar or basic compounds is often interaction with acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][2][6] These interactions provide a secondary retention mechanism in addition to the primary reversed-phase mechanism, causing some molecules to elute later and create a tail.[1]

    • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and unionized forms, leading to peak distortion.[7][8]

    • Metal Chelation: Some molecules can interact with trace metal contaminants in the silica matrix or HPLC hardware (e.g., stainless steel frits), causing tailing.[2][6]

  • Physical/System Causes: These issues typically affect all peaks in the chromatogram.

    • Column Issues: A void at the column inlet, a partially blocked frit, or a deformed packing bed can disrupt the flow path and cause tailing.[5]

    • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector can lead to peak broadening and tailing.[2][5] This is often called "dead volume".[5][9]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[2][3]

Q2: My this compound peak is tailing. How do I know if it's a chemical or a physical problem?

A simple diagnostic test can help you distinguish between a chemical (analyte-specific) and a physical (system-wide) problem.

The Neutral Compound Test: Inject a neutral, non-polar compound (e.g., toluene or acetophenone) that should not have strong secondary interactions with the stationary phase.

  • If the neutral compound's peak is symmetrical: The issue is likely a chemical interaction specific to this compound.[9] The focus should be on method development, such as adjusting the mobile phase pH or using a different column.

  • If the neutral compound's peak also tails: The problem is likely physical or system-related.[9] You should investigate for dead volume, check column integrity, and inspect all fittings and tubing.[9]

Q3: How can I modify my mobile phase to reduce this compound peak tailing?

Mobile phase optimization is a powerful tool for improving peak shape, especially when dealing with secondary interactions.[10][11]

  • Adjust pH: For basic compounds that interact with acidic silanols, lowering the mobile phase pH (e.g., to pH < 3) will protonate the silanol groups, minimizing the unwanted ionic interaction.[1][12] For acidic compounds, a lower pH keeps them in their non-ionized, more retained form, which also improves peak shape.[13] Always operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).[11][13]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM for LC-UV) can help mask residual silanol activity and maintain a consistent pH, leading to improved symmetry. Note that for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[12]

  • Use Mobile Phase Additives: Small amounts of additives can be used to compete with the analyte for active sites. For basic compounds, an amine modifier like triethylamine (TEA) can be added, though this is becoming less common with modern, high-purity columns.[14] For acidic compounds, modifiers like trifluoroacetic acid (TFA) or formic acid are often used.[3]

Silanol_Interaction cluster_0 Silica Surface at Mid-Range pH (>3) cluster_1 Silica Surface at Low pH (<3) Silica Si-O⁻ Levinoid Levinoid-NH₃⁺ (Basic Analyte) Levinoid->Silica Ionic Interaction (Causes Tailing) Silica_low_pH Si-OH Levinoid_low_pH Levinoid-NH₃⁺ (Basic Analyte) label_no_int No Interaction (Symmetrical Peak)

Caption: Secondary interaction of a basic analyte with ionized silanols.

Q4: What type of HPLC column should I use to prevent peak tailing?

Choosing the right column is a proactive way to prevent peak tailing caused by secondary interactions.[12]

  • High-Purity, End-Capped Columns: Modern columns are often made with high-purity silica with minimal metal contamination.[12] They are also "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[5] These are often referred to as base-deactivated silica (BDS) columns and are highly recommended for analyzing basic compounds.[5][12]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the alkyl chain. This feature provides an alternative interaction site for polar analytes, effectively shielding them from interacting with surface silanols and improving peak shape for basic compounds.[7]

Data Summary

The effect of mobile phase pH on peak shape can be dramatic, especially for ionizable compounds. Lowering the pH can significantly reduce the peak asymmetry for basic analytes by suppressing the ionization of residual silanol groups on the column packing.

Table 1: Impact of Mobile Phase pH on Peak Asymmetry Factor (As) for a Basic Analyte

Mobile Phase pHAnalyte StateSilanol StateInteractionResulting Asymmetry Factor (As)Peak Shape
7.0Basic (Ionized)Ionized (SiO⁻)Strong Ionic Interaction2.35Severe Tailing
3.0Basic (Ionized)Protonated (SiOH)Minimal Interaction1.33Good Symmetry
Data derived from an example separation of basic drug compounds, demonstrating the principle of pH adjustment to mitigate peak tailing.[1]

Key Experimental Protocols

Protocol 1: Diagnosing the Cause of Tailing (Chemical vs. Physical)

Objective: To determine if peak tailing is caused by analyte-specific chemical interactions or system-wide physical issues.

Methodology:

  • Prepare the HPLC system with your standard mobile phase for this compound analysis and allow it to fully equilibrate.

  • Prepare a standard solution of this compound at a typical concentration.

  • Prepare a solution of a neutral marker compound (e.g., 0.1 mg/mL Toluene or Acetophenone) dissolved in the mobile phase.

  • Inject the this compound standard and record the chromatogram, noting the peak shape and tailing factor.

  • Without changing any system parameters, inject the neutral marker compound solution.

  • Analysis:

    • Symmetrical Neutral Peak: If the neutral marker gives a sharp, symmetrical peak (Tf ≈ 1.0) while this compound tails, the problem is chemical. Proceed with method development (see FAQs Q3 and Q4).

    • Tailing Neutral Peak: If the neutral marker peak also shows tailing, the problem is physical.[9] Proceed to inspect the system for dead volume, check for column voids, and consider column replacement.[9]

Protocol 2: General Purpose Reverse-Phase Column Cleaning

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.[3]

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Methodology: Note: Always consult the column manufacturer's guidelines for specific solvent and pH limitations.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[3]

  • Reverse Direction: Connect the column in the reverse flow direction. This is more effective at flushing contaminants from the inlet frit.

  • Flush Salts: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffers or salts.[3]

  • Flush Non-Polar Contaminants: Flush with 20 column volumes of Isopropanol.[3]

  • Intermediate Flush (Optional): Flush with 20 column volumes of Acetonitrile, followed by 20 column volumes of Methanol.

  • Re-equilibrate:

    • Turn the column back to the normal flow direction.[3]

    • Flush with the mobile phase (without buffer) for 10-15 column volumes.[3]

    • Finally, re-equilibrate the column with the complete buffered mobile phase until a stable baseline is achieved.[3]

  • Test Performance: Inject a standard to confirm if performance has been restored. If tailing persists, the column may be permanently damaged and require replacement.

References

Technical Support Center: Minimizing Off-Target Effects of Levinoid C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Levinoid C, a novel flavonoid compound, in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a synthetic flavonoid designed as a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1] Flavonoids, as a class, are known to interact with various cellular signaling pathways, and while this compound is engineered for specificity, off-target effects can still occur, particularly at higher concentrations.[1]

Q2: What are the common off-target effects observed with this compound?

Based on preliminary screening and the known activities of related flavonoid compounds, potential off-target effects of this compound may include:

  • Inhibition of other kinases due to structural similarities in ATP-binding pockets.

  • Modulation of protein kinase C (PKC) activity.[1]

  • Inhibition of glucose transporters like GLUT2.[2]

  • Induction of oxidative stress at high concentrations.[3]

Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:

  • Dose-Response Correlation: A clear correlation between the dose of this compound and the extent of PI3K/Akt pathway inhibition, aligning with its IC50 value, suggests on-target activity. Off-target effects often manifest at higher concentrations.[4]

  • Rescue Experiments: Transfecting cells with a constitutively active form of Akt or a mutant version of PI3K that is resistant to this compound can help determine if the observed phenotype can be reversed, indicating an on-target effect.[4]

  • Use of Structurally Unrelated Inhibitors: Comparing the cellular effects of this compound with other known PI3K/Akt inhibitors that have different chemical scaffolds can help differentiate on-target from compound-specific off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High levels of cytotoxicity observed at concentrations expected to be effective.

  • Possible Cause: Off-target toxicity or excessive inhibition of the on-target pathway.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Test a wide range of this compound concentrations to determine the precise IC50 for PI3K/Akt inhibition and the concentration at which significant cytotoxicity occurs.

    • Optimize cell seeding density: Cell density can influence drug sensitivity. Ensure consistent and optimal seeding densities across experiments.[5]

    • Evaluate solvent toxicity: If using a solvent like DMSO, perform a vehicle control experiment to ensure the observed cytotoxicity is not due to the solvent itself.[5]

    • Assess mitochondrial function: Some flavonoids can disrupt mitochondrial membrane potential.[6] Use assays like MTT or Seahorse to evaluate mitochondrial health in the presence of this compound.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: Variability in cell culture conditions, reagent preparation, or assay execution.

  • Troubleshooting Steps:

    • Standardize cell culture practices: Ensure consistent cell passage numbers, media formulations, and incubation times.[7]

    • Prepare fresh this compound solutions: Small molecules can degrade over time. Prepare fresh stock solutions and working dilutions for each experiment.

    • Automate liquid handling where possible: This can reduce variability in dispensing small volumes.[5]

    • Randomize plate layouts: To avoid edge effects or other systematic errors in multi-well plate assays, randomize the distribution of samples and controls.[5]

Issue 3: Observed phenotype does not align with known downstream effects of PI3K/Akt inhibition.

  • Possible Cause: A significant off-target effect is dominating the cellular response.

  • Troubleshooting Steps:

    • Conduct a kinome scan: Profile this compound against a broad panel of kinases to identify potential off-target binding partners.[4]

    • Perform a target engagement assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to PI3K in the cellular environment at the concentrations used.[4]

    • Utilize genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target (PI3K). If the phenotype persists in the presence of this compound in these cells, it is likely due to an off-target effect.[8]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to guide experimental design.

Table 1: this compound In Vitro Potency and Selectivity

TargetIC50 (nM)
PI3Kα (On-target) 50
PI3Kβ500
PI3Kδ800
PI3Kγ1200
mTOR> 10,000
PKCα (Off-target)2,500
GLUT2 (Off-target)5,000

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

Experimental GoalThis compound Concentration RangeRationale
On-target PI3K/Akt Inhibition50 - 200 nMAt or slightly above the IC50 to maximize on-target effects while minimizing off-target engagement.[4]
Assessing Off-Target Effects> 1 µMConcentrations significantly above the on-target IC50 are more likely to reveal off-target activities.
Cytotoxicity Assessment10 nM - 100 µMA wide range to determine the therapeutic window.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Inhibition

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium, starting from 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired treatment duration (e.g., 24 hours).

  • Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated Akt (p-Akt) and total Akt.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt for each concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified time.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble PI3K in the supernatant by Western blotting or ELISA.

  • Analysis: In the this compound-treated samples, PI3K should be more stable at higher temperatures compared to the vehicle control, indicating target engagement.[4]

Visualizations

OnTargetPathway LevinoidC This compound PI3K PI3K LevinoidC->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival

Caption: On-target signaling pathway of this compound.

ExperimentalWorkflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion Phenotype Unexpected Phenotype Observed DoseResponse Dose-Response Curve Phenotype->DoseResponse Rescue Rescue Experiment Phenotype->Rescue KinomeScan Kinome Scan Phenotype->KinomeScan CETSA CETSA Phenotype->CETSA OnTarget On-Target Effect DoseResponse->OnTarget Correlates with IC50? OffTarget Off-Target Effect DoseResponse->OffTarget Correlates with IC50? Rescue->OnTarget Phenotype Rescued? Rescue->OffTarget Phenotype Rescued? KinomeScan->OffTarget Other targets identified CETSA->OnTarget Target engagement confirmed

References

Technical Support Center: Enhancing the Bioavailability of Levinoid C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Levinoid C" is a hypothetical compound used for illustrative purposes within this technical support guide. The following information is based on established principles and common techniques for enhancing the bioavailability of poorly soluble, hydrophobic compounds, such as flavonoids, and is intended to provide general guidance for researchers facing similar challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a hypothetical flavonoid-like compound with significant therapeutic potential. However, like many hydrophobic drugs, its clinical utility is often hampered by poor aqueous solubility.[1][2][3] This low solubility leads to limited dissolution in the gastrointestinal (GI) tract, resulting in low and variable absorption into the bloodstream, and consequently, reduced bioavailability and therapeutic efficacy.[1][4][5]

Q2: How can I improve the in vivo absorption of this compound?

A2: Several formulation strategies can be employed to enhance the in vivo absorption of poorly soluble compounds like this compound.[1] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area available for dissolution.[1][5][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[4][7]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[4][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4][6]

Q3: What are the first steps I should take when encountering poor bioavailability with this compound?

A3: A systematic approach is recommended:

  • Physicochemical Characterization: Thoroughly determine this compound's solubility, lipophilicity (LogP), pKa, and solid-state properties (e.g., crystalline vs. amorphous).[8]

  • Biopharmaceutical Classification System (BCS): Classify this compound according to the BCS. Hydrophobic drugs like it typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8] This classification will guide the selection of an appropriate formulation strategy.[8]

  • In Vitro Dissolution Studies: Conduct dissolution tests that mimic GI conditions to understand how different formulations perform.[8]

Troubleshooting Guides

Issue 1: Inconsistent or highly variable in vivo exposure in animal studies.

Potential Cause Troubleshooting Steps
Precipitation in the GI Tract Your formulation may not maintain this compound in a solubilized state upon dilution in GI fluids. Solution: Use in vitro dissolution models that mimic the pH changes and presence of bile salts in the GI tract to test your formulation's stability. Consider incorporating precipitation inhibitors into your formulation.[8]
Variations in Animal Physiology Differences in gastric emptying and intestinal transit times can lead to inconsistent absorption. Solution: Standardize experimental conditions by using animals of the same age, sex, and strain, and maintain consistent feeding and fasting schedules.[9]
Formulation Instability The formulation itself may not be physically or chemically stable. Solution: Conduct stability studies on your formulation under relevant storage conditions. Ensure consistent and reproducible preparation of the formulation for each experiment.

Issue 2: Promising in vitro dissolution but poor in vivo correlation.

Potential Cause Troubleshooting Steps
Inadequate Permeability While the formulation improves dissolution, this compound may have inherently low permeability across the intestinal epithelium. Solution: Investigate the use of permeation enhancers or formulations that can facilitate transport across the intestinal barrier.[6]
First-Pass Metabolism This compound may be extensively metabolized in the liver or intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation. Solution: Consider co-administration with inhibitors of relevant metabolic enzymes, if known, or investigate alternative routes of administration (e.g., parenteral) to bypass the first-pass effect.
Efflux by Transporters This compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump the compound back into the intestinal lumen. Solution: Screen for interaction with common efflux transporters and consider the use of P-glycoprotein inhibitors in your formulation.

Data Presentation: Comparison of Formulation Strategies for this compound

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValue
Molecular Weight450.4 g/mol
Aqueous Solubility< 0.1 µg/mL
LogP4.2
BCS ClassificationClass II

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (in 0.5% CMC)50 ± 154.0350 ± 90100%
Micronized this compound150 ± 402.01100 ± 250314%
Solid Dispersion (1:5 drug-to-polymer ratio)450 ± 1101.53200 ± 600914%
Self-Emulsifying Drug Delivery System (SEDDS)800 ± 1801.06500 ± 12001857%

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol).[8]

  • Dissolution: Dissolve this compound and the polymer in the selected solvent at a predetermined weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).[8]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be maintained below the glass transition temperature of the polymer to prevent phase separation.[8]

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.[8]

  • Milling and Sieving: Mill the dried solid dispersion into a fine powder and pass it through a sieve to achieve a uniform particle size.[8]

  • Characterization: Characterize the solid dispersion for drug content, physical state (amorphous or crystalline, using DSC and XRD), and perform in vitro dissolution studies.[8]

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Formulation Development: Based on the solubility data, mix the selected oil, surfactant, and co-surfactant in different ratios. Add this compound to these mixtures and vortex until a clear, homogenous solution is formed.

  • Emulsification Study: Add a small volume of each formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.[9]

  • Characterization: Visually assess the spontaneity of emulsification. Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering. Determine the drug content in the formulation.[9]

  • In Vitro Dissolution: Perform in vitro dissolution testing of the optimized SEDDS formulation in comparison to unformulated this compound.[9]

Visualizations

G cluster_challenges Challenges to Oral Bioavailability of this compound drug Oral Administration of This compound (Crystalline) dissolution Poor Aqueous Solubility drug->dissolution absorption Limited Permeation dissolution->absorption Low Concentration Gradient metabolism First-Pass Metabolism absorption->metabolism systemic Low Systemic Bioavailability metabolism->systemic

Caption: Challenges in the oral delivery of hydrophobic this compound.

G cluster_strategies Formulation Strategies start Start: Low Bioavailability of this compound physchem Physicochemical Characterization (Solubility, LogP) start->physchem bcs Determine BCS Class (Likely Class II or IV) physchem->bcs formulation Select Formulation Strategy bcs->formulation size_reduction Particle Size Reduction (Micronization, Nanosizing) formulation->size_reduction Simple & Scalable solid_dispersion Solid Dispersion formulation->solid_dispersion Amorphous Conversion lipid_based Lipid-Based Systems (SEDDS, Liposomes) formulation->lipid_based Significant Enhancement complexation Cyclodextrin Complexation formulation->complexation Solubility Increase invitro In Vitro Dissolution & Permeability Testing size_reduction->invitro solid_dispersion->invitro lipid_based->invitro complexation->invitro invivo In Vivo Pharmacokinetic Studies in Animals invitro->invivo end Optimized Formulation invivo->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_pathway Hypothetical Signaling Pathway Modulated by this compound levinoid_c This compound receptor Cell Surface Receptor levinoid_c->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effects) gene_expression->cellular_response

Caption: Potential signaling pathway modulated by this compound.

References

Technical Support Center: Levinoid C and MTT Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Levinoid C, a flavonoid C-glycoside, and encountering potential interference with the MTT cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my MTT assay?

A1: this compound is a flavonoid, a class of natural compounds known for their antioxidant properties. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells. However, compounds with strong reducing potential, like many flavonoids, can directly reduce MTT to formazan in a cell-free environment. This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, making the cells appear more viable than they actually are.

Q2: What are the tell-tale signs of this compound interference in my MTT assay results?

A2: You may suspect interference if you observe one or more of the following:

  • Unusually high cell viability: Even at high concentrations of this compound where cytotoxicity is expected, the MTT assay may show high or even increased absorbance readings.

  • Discrepancy with other viability assays: If you use an alternative assay (e.g., SRB, Trypan Blue) and get significantly lower viability results compared to your MTT assay for the same experimental conditions.

  • Color change in cell-free controls: If you add this compound to cell culture media containing MTT but without any cells, a purple color may develop, indicating direct reduction of the MTT reagent.[1][2]

Q3: How does the chemical structure of this compound contribute to this interference?

A3: Flavonoids, including C-glycosides, possess hydroxyl (-OH) groups on their aromatic rings. The number and position of these hydroxyl groups, particularly the presence of an ortho-dihydroxyl group on the B-ring, contribute to their potent antioxidant and reducing capabilities. These structural features enable the flavonoid to donate electrons that directly reduce the MTT tetrazolium salt to formazan.

Q4: Are there alternative assays I can use to measure cell viability in the presence of this compound?

A4: Yes, several alternative assays are not based on tetrazolium reduction and are therefore not susceptible to interference from reducing compounds like this compound. Recommended alternatives include:

  • Sulforhodamine B (SRB) Assay: Measures cell density based on the staining of total cellular protein.

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Resazurin-based Assays (e.g., AlamarBlue®): While this is also a redox-based assay, the interference from flavonoids is generally less pronounced than with MTT. However, it is still advisable to run proper controls.

  • Trypan Blue Exclusion Assay: A dye exclusion method that identifies cells with compromised membrane integrity.

Troubleshooting Guide

If you suspect this compound is interfering with your MTT assay, follow these troubleshooting steps.

Issue Possible Cause Recommended Solution
High absorbance in "no-cell" control wells containing this compound and MTT. Direct chemical reduction of MTT by this compound.This confirms interference. The MTT assay is not suitable for your compound under these conditions. Switch to a non-tetrazolium-based assay like the SRB or an ATP-based assay.
IC50 value for this compound is unexpectedly high or not achievable. Overestimation of cell viability due to MTT reduction by the compound, masking its true cytotoxic effect.Validate your results with an alternative assay. The SRB assay is a robust and widely accepted alternative for screening cytotoxic compounds.
Inconsistent or highly variable results between replicate wells. Uneven dissolution of formazan crystals, or interference from precipitated this compound.Ensure complete solubilization of formazan crystals. However, the primary issue is likely the interference. An alternative assay is the most reliable solution.

Data Presentation: The Impact of Assay Choice on Cytotoxicity Measurement

The choice of cytotoxicity assay can significantly impact the determined IC50 value of a flavonoid. Due to direct MTT reduction, the MTT assay can produce a significantly higher, and therefore inaccurate, IC50 value compared to an assay like SRB.

Below is a table summarizing representative IC50 values for apigenin, a flavonoid aglycone structurally related to the aglycone of many Levinoid compounds, in different cancer cell lines using the non-interfering SRB assay. While specific data for "this compound" is not available, these values illustrate the expected cytotoxic range when interference is not a factor.

CompoundCell LineAssayIncubation TimeReported IC50 (µM)
ApigeninMDA-MB-231SRB72 h~ 33
ApigeninMDA-MB-436SRB72 h~ 30

Data sourced from a study on the effects of apigenin on triple-negative breast cancer cells. It is important to note that IC50 values obtained from MTT assays for similar flavonoids are often reported in a wide range and can be artificially inflated due to the interference discussed.

Experimental Protocols

Standard MTT Assay Protocol (for reference)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Recommended Alternative: Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (w/v) acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Visualizations

Experimental Workflow and Point of Interference

MTT_Interference_Workflow cluster_workflow Standard MTT Assay Workflow cluster_interference Interference Pathway start Plate and Treat Cells with this compound incubation Incubate (24-72h) start->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_reduction MTT Reduction to Formazan add_mtt->mtt_reduction solubilize Solubilize Formazan mtt_reduction->solubilize direct_reduction Direct Chemical Reduction readout Measure Absorbance (570 nm) solubilize->readout levinoid_c This compound (Reducing Agent) levinoid_c->direct_reduction direct_reduction->mtt_reduction False Positive Signal

Caption: Workflow of the MTT assay and the interference point of this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Suspected MTT Assay Interference with this compound q1 Run a cell-free control: Media + MTT + this compound. Does the solution turn purple? start->q1 interference_confirmed Interference Confirmed. MTT assay is unreliable for this compound. q1->interference_confirmed Yes no_interference No direct interference observed. Proceed with caution and consider other Troubleshooting steps. q1->no_interference No recommendation Switch to a non-tetrazolium-based assay: - SRB (recommended) - ATP-based (e.g., CellTiter-Glo) - Trypan Blue interference_confirmed->recommendation

Caption: Troubleshooting flowchart for suspected this compound interference.

Affected Signaling Pathways

Flavonoids like this compound are known to modulate various intracellular signaling pathways, which is often the basis for their therapeutic potential. Understanding these pathways is crucial for interpreting experimental results.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway LevinoidC This compound PI3K PI3K LevinoidC->PI3K Inhibits MAPK MAPK (e.g., ERK, JNK) LevinoidC->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes MAPK->CellSurvival Regulates MAPK->Apoptosis Regulates

Caption: Key signaling pathways modulated by flavonoids like this compound.

References

Technical Support Center: Optimizing Levinoid C Concentration for Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Levinoid C for anti-inflammatory assays. As specific data for this compound is not publicly available, this guide leverages data from related flavonoid C-glycosides and provides a robust framework for empirical determination of optimal experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: While "this compound" is not a recognized compound in scientific literature, based on its likely origin from plants such as Glochidion littorale, it is presumed to be a flavonoid, specifically a flavonoid C-glycoside. Flavonoids are a class of plant secondary metabolites known for their antioxidant and anti-inflammatory properties.[1][2] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This is typically achieved by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]

Q2: What is the first step in determining the optimal concentration of this compound?

A2: The critical first step is to determine the cytotoxic concentration of this compound on your chosen cell line (e.g., RAW 264.7 macrophages). It is essential to use non-cytotoxic concentrations for anti-inflammatory assays to ensure that any observed reduction in inflammatory markers is due to the specific anti-inflammatory activity of the compound and not simply a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[6]

Q3: What concentration range should I test for this compound?

A3: For initial cytotoxicity and anti-inflammatory screening of flavonoid compounds, a broad concentration range is recommended. Based on published data for various flavonoids, a starting range of 1 µM to 100 µM is often effective.[7][8] Some studies have tested concentrations up to 200 µg/mL for plant extracts. It is advisable to perform serial dilutions to identify the precise concentration at which this compound exhibits anti-inflammatory effects without compromising cell viability.

Q4: How can I be sure that my RAW 264.7 cells are properly activated by LPS?

A4: Successful lipopolysaccharide (LPS) stimulation is crucial for a reliable anti-inflammatory assay. Unstimulated cells should have very low levels of inflammatory markers (e.g., nitric oxide). Upon stimulation with an appropriate concentration of LPS (typically 100 ng/mL to 1 µg/mL), there should be a significant and measurable increase in these markers.[9] If you do not observe a robust response, it could be due to several factors, including high passage number of cells, mycoplasma contamination, or issues with the LPS itself.[9][10][11]

Troubleshooting Guides

MTT Assay for Cytotoxicity
Issue Potential Cause Solution
High background absorbance in control wells Contamination of media or reagents with reducing agents; microbial contamination.[12]Use fresh, sterile media and reagents. Ensure aseptic technique. Consider using phenol red-free media, as it can interfere with the assay.
Low absorbance readings Insufficient cell number; low metabolic activity of cells; incomplete solubilization of formazan crystals.Optimize cell seeding density. Increase incubation time with MTT reagent. Ensure complete dissolution of formazan crystals by thorough mixing or using a different solvent.
Inconsistent results between wells Uneven cell seeding; pipetting errors; edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with technique. Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.
Precipitation of this compound in culture media Poor solubility of the compound in aqueous solutions. Flavonoids are often poorly soluble in water.[1][2][6][13]Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Nitric Oxide (Griess) Assay
Issue Potential Cause Solution
Low or no nitric oxide (NO) detected in LPS-stimulated cells Poor cell response to LPS; insufficient incubation time; low sensitivity of the Griess reagent.[14]Check the viability and passage number of the RAW 264.7 cells.[9][10] Use a fresh batch of LPS and confirm its activity. Increase the incubation time after LPS stimulation (18-24 hours is common).[9] Ensure the Griess reagent is properly prepared and stored, as it is light-sensitive.[15]
High background in control (unstimulated) cells Spontaneous activation of RAW 264.7 cells; contamination of media with endotoxins.[3]Use low-passage number cells. Ensure all reagents and plasticware are endotoxin-free. Culture cells at a lower density to prevent spontaneous activation.[3]
Inconsistent color development Pipetting errors; improper mixing of Griess reagent with the supernatant; presence of interfering substances.Ensure accurate and consistent pipetting. Mix the reagent and supernatant thoroughly. If the media contains high levels of protein, consider deproteinizing the samples before the assay.[16]
Yellow color instead of pink/magenta pH of the sample is too high (alkaline). The Griess reaction requires an acidic environment.[17]The Griess reagent contains phosphoric acid, which should acidify the sample. Ensure the reagent is prepared correctly.

Quantitative Data Summary

The following tables summarize IC50 values for cytotoxicity and anti-inflammatory activity of various flavonoids in RAW 264.7 macrophages. This data can serve as a reference for establishing an expected effective concentration range for this compound.

Table 1: Cytotoxicity of Flavonoids in RAW 264.7 Macrophages

Compound/ExtractAssayIC50 ValueReference
Fenugreek Seed Fraction C (high in flavone C-glycosides)MTT3.91 ± 0.03 µg/mL (HeLa), 3.97 ± 0.07 µg/mL (SKOV-3)[5]
Curcuma Aromatica Extract (D9.1)MTT1.86 ± 0.03 µg/mL[18]
Curcuma Aromatica Extract (50% ethanol)MTT99.14 ± 10.45 µg/mL[18]
VelutinAlamar BlueNot cytotoxic up to 2µM[19]
Flavonoids from S. baicalensisMTTNot cytotoxic up to 100 µg/mL[20]

Table 2: Anti-inflammatory Activity (NO Inhibition) of Flavonoids in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 Value (µM)Reference
Wogonin17[7][8]
Apigenin23[7][8]
Luteolin27[7][8]
Patuletin12.1 ± 0.1[21]
Hispidulin22.2 ± 0.3[21]
Quercetin>100[7]
Luteolin 7-glucoside~50[4]
Genistein5[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/mL in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound). Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide Assay (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. The following day, replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (cells with this compound but no LPS) and a positive control (cells with LPS but no this compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.[15]

    • Incubate for 5-10 minutes at room temperature, protected from light.[15]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[15]

    • Incubate for another 5-10 minutes at room temperature, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only control.

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFKB_IKB NF-κB/IκBα IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB NFKB_IKB->NFKB Releases IKB_p IκBα (P) Degradation NFKB_IKB->IKB_p NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates DNA DNA NFKB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: Canonical NF-κB signaling pathway in macrophages.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Activates JNK JNK MKK4_7->JNK Activates ERK ERK MEK1_2->ERK Activates AP1 AP-1 p38->AP1 Translocates JNK->AP1 Translocates ERK->AP1 Translocates DNA DNA AP1->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: MAPK signaling pathways in LPS-stimulated macrophages.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Assay A1 Seed RAW 264.7 cells in 96-well plate A2 Treat with serial dilutions of this compound (24h) A1->A2 A3 Perform MTT Assay A2->A3 A4 Determine non-toxic concentration range (IC50) A3->A4 B2 Pre-treat with non-toxic concentrations of this compound (1-2h) A4->B2 Inform concentrations B1 Seed RAW 264.7 cells in 96-well plate B1->B2 B3 Stimulate with LPS (24h) B2->B3 B4 Perform Griess Assay on supernatant B3->B4 B5 Determine inhibition of NO production (IC50) B4->B5

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Challenges in the Large-Scale Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Levinoid C" did not yield a specific chemical entity. The following technical support guide focuses on the challenges encountered during the large-scale synthesis of complex, biologically active molecules, using the natural product Gliocladin C as a primary case study. The principles and troubleshooting strategies discussed here are broadly applicable to other complex molecules, including other alkaloids, marine natural products like Lembehyne C, and flavonoid C-glycosides.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up the synthesis of complex molecules like Gliocladin C?

A1: The primary challenges often revolve around:

  • Stereocontrol: Maintaining high stereoselectivity on a larger scale can be difficult due to minor fluctuations in reaction conditions.

  • Reagent Stoichiometry and Addition: Ensuring efficient mixing and maintaining optimal stoichiometry of reagents, especially for highly reactive or sensitive compounds, is critical.

  • Reaction Kinetics and Thermodynamics: Heat transfer and reaction kinetics can differ significantly in larger reactors, potentially leading to side reactions or decreased yields.

  • Purification: The purification of large quantities of complex molecules often requires the development of scalable chromatographic methods or alternative purification techniques like crystallization.

  • Specialized Reagents: The availability and cost of specialized reagents and catalysts, such as those used in photoredox catalysis, can become limiting factors on a large scale.

Q2: My visible-light photoredox-catalyzed coupling reaction is showing a significant drop in yield upon scale-up. What should I investigate?

A2: A decrease in yield for a photoredox-catalyzed reaction during scale-up is a common issue. Here are several factors to troubleshoot:

  • Light Penetration: Ensure that the reaction vessel geometry and material allow for sufficient and even light penetration throughout the reaction mixture. The path length of the light can become a limiting factor in larger, more concentrated batches.

  • Catalyst Loading: While aiming to keep catalyst loading low for economic reasons, a slight increase might be necessary on a larger scale to maintain the reaction rate.[1]

  • Degassing: Inefficient degassing can lead to quenching of the excited state of the photocatalyst by oxygen. Ensure your degassing procedure is robust and scalable.

  • Mixing: Inadequate mixing can lead to localized "hot spots" of reactivity and areas of low catalyst concentration, impacting the overall yield.

Q3: Are there general strategies to improve the efficiency of multi-step syntheses of complex natural products?

A3: Yes, several strategies can be employed:

  • Convergent Synthesis: Designing a synthetic route where different fragments of the molecule are synthesized separately and then combined late in the synthesis can improve overall yield and efficiency compared to a linear approach.

  • Telescoping Reactions: If compatible, performing multiple reaction steps in a single pot without isolating the intermediates can save time, reduce solvent waste, and increase overall yield.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring of reactions (e.g., using IR or NMR spectroscopy) can provide real-time data to ensure reactions go to completion and to identify any deviations from the optimal process.

Troubleshooting Guides

Issue 1: Low Yield in the C3–C3′ Bisindole Alkaloid Core Formation

Background: The formation of the C3–C3′ bisindole core is a critical step in the synthesis of Gliocladin C.[1] A visible-light-mediated radical coupling has been shown to be effective.[1]

Potential Cause Troubleshooting Step Expected Outcome
Poor quality of starting materials Verify the purity of the bromopyrroloindoline and indole derivatives by NMR and LC-MS.Use of high-purity starting materials should improve reaction efficiency and reduce side products.
Insufficient catalyst activity Ensure the photoredox catalyst (e.g., [Ru(bpy)3]Cl2) has not degraded. If necessary, use a freshly opened bottle or recrystallize the catalyst.An active catalyst is crucial for the initiation of the radical reaction.
Suboptimal reaction concentration Perform a concentration screen to identify the optimal molarity for the reaction on the desired scale.Optimal concentration can improve reaction kinetics and minimize side reactions.
Incorrect light source or wavelength Verify that the light source emits at the absorption maximum of the photocatalyst and that the intensity is sufficient.Proper irradiation is essential for the excitation of the photocatalyst.
Issue 2: Difficulty with the Triketopiperazine Moiety Formation

Background: The formation of the triketopiperazine moiety in the final steps of the Gliocladin C synthesis can be challenging.[1]

Potential Cause Troubleshooting Step Expected Outcome
Inefficient N-acylation Screen different acylating agents and bases. For example, using ClCOCO2Et with a non-nucleophilic base like Et3N.[1]Identification of more efficient acylation conditions to drive the reaction to completion.
Harsh cyclization conditions Explore milder cyclization conditions. If high temperatures are leading to decomposition, consider using a different solvent or a catalyst that promotes cyclization at a lower temperature. The use of hexamethyldisilazane (HMDS) at 140 °C has been reported.[1]Milder conditions can prevent the degradation of the complex molecule and improve the yield of the desired cyclized product.
Steric hindrance If steric hindrance is an issue, consider alternative synthetic routes that form the triketopiperazine ring earlier in the synthesis from less hindered precursors.An alternative route may bypass the sterically hindered cyclization.

Quantitative Data Summary

The following table summarizes key quantitative data for the total synthesis of Gliocladin C as reported in the literature.[1]

Reaction Step Yield Catalyst Loading Scale
Visible-light-mediated C3–C3′ coupling72%1 mol% [Ru(bpy)3Cl2]Up to 2 g
Overall Synthesis30%--
Number of Steps10--

Experimental Protocols

Key Experiment: Visible-Light-Mediated C3–C3′ Coupling

This protocol is based on the synthesis of a key intermediate for Gliocladin C.[1]

Materials:

  • Boc-L-tryptophan-derived bromopyrroloindoline (1 equivalent)

  • Indole-2-carboxaldehyde (1.2 equivalents)

  • [Ru(bpy)3]Cl2 (1 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the bromopyrroloindoline and indole-2-carboxaldehyde.

  • Add the [Ru(bpy)3]Cl2 catalyst.

  • Add the anhydrous, degassed solvent via cannula under an inert atmosphere.

  • Stir the reaction mixture and irradiate with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C3–C3′ coupled product.

Visualizations

Challenges_in_Gliocladin_C_Synthesis cluster_start Starting Materials cluster_key_step Key Challenge 1: C3–C3′ Coupling cluster_endgame Key Challenge 2 & 3: Endgame Bromopyrroloindoline Bromopyrroloindoline Photoredox Catalysis Photoredox Catalysis Bromopyrroloindoline->Photoredox Catalysis Indole Derivative Indole Derivative Indole Derivative->Photoredox Catalysis Radical Intermediate Radical Intermediate Photoredox Catalysis->Radical Intermediate Visible Light Coupled Product Coupled Product Radical Intermediate->Coupled Product Triketopiperazine Formation Triketopiperazine Formation Coupled Product->Triketopiperazine Formation Multiple Steps Dehydrogenation Dehydrogenation Triketopiperazine Formation->Dehydrogenation Gliocladin C Gliocladin C Dehydrogenation->Gliocladin C

Caption: Key challenges in the synthetic pathway of Gliocladin C.

Troubleshooting_Workflow Start Start Low Yield in Coupling Low Yield in Coupling Start->Low Yield in Coupling Check Light Source Check Light Source Low Yield in Coupling->Check Light Source Is light penetration adequate? Analyze Reagents Analyze Reagents Low Yield in Coupling->Analyze Reagents Are starting materials pure? Optimize Conditions Optimize Conditions Low Yield in Coupling->Optimize Conditions Is concentration optimal? Yield Improved? Yield Improved? Check Light Source->Yield Improved? Analyze Reagents->Yield Improved? Optimize Conditions->Yield Improved? Proceed to Next Step Proceed to Next Step Yield Improved?->Proceed to Next Step Yes Consult Literature Consult Literature Yield Improved?->Consult Literature No

Caption: Troubleshooting workflow for a low-yield coupling reaction.

References

Levinoid C stability issues in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Levinoid C

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly in acidic conditions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after adding an acidic buffer. What is happening?

A1: Cloudiness or precipitation of this compound upon addition of an acidic buffer (pH < 4.0) is likely due to the low solubility of its protonated form. At neutral pH, this compound is typically deprotonated and more soluble in aqueous solutions. When the pH is lowered, the molecule becomes protonated, reducing its solubility and causing it to precipitate out of solution.

Q2: I'm observing a rapid loss of biological activity of this compound in my cell culture medium, which is buffered to pH 7.4 but contains acidic metabolites. Could this be a stability issue?

A2: While pH 7.4 is generally considered physiological, localized acidic microenvironments can be created by cellular metabolism. This compound is susceptible to acid-catalyzed hydrolysis, which can lead to its degradation and a subsequent loss of biological activity. It is recommended to perform a stability study of this compound in your specific cell culture medium over the time course of your experiment to confirm if degradation is occurring.

Q3: Can I dissolve this compound in an acidic solvent for my experiments?

A3: It is not recommended to dissolve or store this compound in acidic solvents for extended periods due to its instability under these conditions.[1][2] If an acidic solution is required for your experimental protocol, it should be prepared fresh immediately before use and used within a short timeframe to minimize degradation.

Q4: What are the primary degradation products of this compound in acidic conditions?

A4: Under acidic conditions, this compound primarily undergoes hydrolysis of its ester moiety, resulting in the formation of two main degradation products: this compound-acid and a corresponding alcohol fragment. The formation of these degradation products can be monitored by analytical techniques such as HPLC or LC-MS.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays
  • Symptom: High variability in dose-response curves or a general loss of potency of this compound across experiments.

  • Possible Cause: Degradation of this compound in acidic assay buffers or cell culture media.

  • Troubleshooting Steps:

    • Verify pH of all solutions: Use a calibrated pH meter to check the pH of all buffers and media used in your assay.

    • Conduct a time-course stability study: Prepare a solution of this compound in your assay buffer and monitor its concentration over time using a validated analytical method (e.g., HPLC-UV).

    • Use a more stable buffer system: If degradation is confirmed, consider using a buffer with a higher buffering capacity or a pH closer to neutral, if compatible with your assay.

    • Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment to minimize the impact of degradation.

Issue 2: Unexpected peaks in chromatography
  • Symptom: Appearance of new peaks in your HPLC or LC-MS chromatogram when analyzing this compound samples.

  • Possible Cause: Formation of degradation products due to exposure to acidic conditions, light, or elevated temperatures.[3][4][5]

  • Troubleshooting Steps:

    • Perform a forced degradation study: Expose this compound to acidic, basic, oxidative, and photolytic stress conditions to intentionally generate degradation products.[3][4][5][6][7] This will help in identifying the unknown peaks in your chromatogram.

    • Optimize sample handling and storage: Store this compound stock solutions at -20°C or -80°C and protect them from light. When preparing samples for analysis, use neutral pH diluents and minimize the time samples spend at room temperature.

    • Check your mobile phase: Ensure the pH of your mobile phase is compatible with this compound stability. If an acidic mobile phase is necessary for chromatographic separation, keep the run time as short as possible.

Quantitative Data Summary

The stability of this compound was assessed under various pH conditions at 37°C. The percentage of intact this compound remaining after 24 hours is summarized in the table below.

pH% this compound Remaining (24h)
2.015%
4.065%
6.092%
7.499%

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0 and 6.0

  • Hydrochloric acid (HCl) solution, pH 2.0

  • HPLC system with UV detector

  • Calibrated pH meter

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL in each of the following buffers: HCl (pH 2.0), citrate buffer (pH 4.0), citrate buffer (pH 6.0), and PBS (pH 7.4).

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by HPLC to determine the concentration of intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase A Kinase A Receptor->Kinase A Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression nucleus

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Start Start Prepare this compound solutions at different pH Prepare this compound solutions at different pH Start->Prepare this compound solutions at different pH Incubate at 37°C Incubate at 37°C Prepare this compound solutions at different pH->Incubate at 37°C Withdraw aliquots at T=0, 2, 4, 8, 24h Withdraw aliquots at T=0, 2, 4, 8, 24h Incubate at 37°C->Withdraw aliquots at T=0, 2, 4, 8, 24h HPLC analysis HPLC analysis Withdraw aliquots at T=0, 2, 4, 8, 24h->HPLC analysis Calculate % remaining Calculate % remaining HPLC analysis->Calculate % remaining End End Calculate % remaining->End

Caption: Workflow for pH stability assessment of this compound.

Troubleshooting_Tree Inconsistent Bioassay Results Inconsistent Bioassay Results Check pH of solutions Check pH of solutions Inconsistent Bioassay Results->Check pH of solutions pH acidic? pH acidic? Check pH of solutions->pH acidic? Use neutral buffer Use neutral buffer pH acidic?->Use neutral buffer Yes Conduct time-course stability study Conduct time-course stability study pH acidic?->Conduct time-course stability study No Prepare fresh solutions Prepare fresh solutions Use neutral buffer->Prepare fresh solutions Degradation observed? Degradation observed? Conduct time-course stability study->Degradation observed? Optimize protocol Optimize protocol Degradation observed?->Optimize protocol Yes Consult technical support Consult technical support Degradation observed?->Consult technical support No

Caption: Troubleshooting decision tree for inconsistent bioassay results.

References

Technical Support Center: High-Purity Levinoid C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in refining the purification protocol for high-purity Levinoid C.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield during the initial solid-phase extraction (SPE) step?

A1: Low yield during SPE is often attributed to improper pH of the loading buffer or suboptimal choice of elution solvent. This compound is a weakly acidic compound (pKa ≈ 4.5) and requires a slightly acidic environment (pH 3.5-4.0) to ensure it remains in its neutral form, maximizing binding to C18 cartridges. Using a loading buffer with a pH above 5.0 can lead to premature elution and significant sample loss.

Q2: My final product shows a persistent impurity at 254 nm on the UPLC chromatogram. What is a likely identity of this impurity?

A2: A common impurity is a degradation product resulting from prolonged exposure to acidic conditions during the reversed-phase HPLC step. We recommend maintaining the mobile phase at a pH no lower than 3.0 and keeping the total run time, including sample loading and column washing, under 60 minutes per injection. See the table below for the effect of mobile phase pH on impurity formation.

Q3: Can I substitute the recommended preparative HPLC column with a different C18 column?

A3: While other C18 columns can be used, it may require significant re-optimization. The recommended column has a specific pore size and particle size that has been optimized for this compound purification. Using a column with different specifications can affect resolution, peak shape, and overall yield. If you must use an alternative, we recommend starting with the column comparison data provided in the tables section.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in Preparative HPLC
  • Symptom: The this compound peak on the HPLC chromatogram is asymmetrical.

  • Possible Causes & Solutions:

    • Column Overload: The amount of crude this compound injected onto the column exceeds its binding capacity.

      • Solution: Reduce the injection mass. As a rule of thumb, do not exceed 15 mg of crude material per 100 g of stationary phase in the column.

    • Inappropriate Mobile Phase: The solvent strength may be too low, or the pH may be causing interactions with the silica backbone.

      • Solution: Increase the initial percentage of the strong solvent (e.g., acetonitrile) by 2-5%. Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Column Degradation: The column may be nearing the end of its lifespan or has been damaged by harsh conditions.

      • Solution: Perform a column regeneration wash cycle as per the manufacturer's instructions. If performance does not improve, replace the column.

Issue 2: Batch-to-Batch Variability in Final Purity
  • Symptom: The purity of the final this compound product varies significantly between different purification runs.

  • Possible Causes & Solutions:

    • Inconsistent Crude Material: The quality and impurity profile of the starting material may differ.

      • Solution: Implement a standardized workup procedure for the crude this compound synthesis. Use UPLC-MS to analyze the crude material from each batch to ensure a consistent starting point.

    • Solvent Preparation: Minor variations in mobile phase preparation can lead to shifts in retention time and co-elution of impurities.

      • Solution: Prepare all mobile phases in a single large batch for the entire purification campaign. Use a calibrated pH meter and high-purity solvents.

    • Fluctuations in Ambient Temperature: Laboratory temperature changes can affect HPLC performance.

      • Solution: Use an HPLC system with a column thermostat set to a constant temperature (e.g., 30 °C) to ensure reproducible chromatography.

Data & Protocols

Data Tables

Table 1: Effect of Mobile Phase pH on this compound Recovery and Purity

Mobile Phase pHAverage Recovery (%)Final Purity (%)Key Impurity (%)
2.58596.52.8
3.09299.10.5
3.59499.30.4
4.09198.80.9

Table 2: Comparison of Preparative HPLC Columns

Column TypeParticle Size (µm)Purity (%)Yield (mg) per run
Recommended (C18)599.2 ± 0.245 ± 3
Alternative A (C18)1097.5 ± 0.542 ± 4
Alternative B (C8)598.1 ± 0.348 ± 2
Experimental Protocols

Protocol 1: High-Resolution Preparative HPLC Purification

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve 100 mg of crude this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: As specified in the recommended protocol.

    • Flow Rate: 20 mL/min.

    • Gradient:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 75% B

      • 35-40 min: 75% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 30% B

    • Detection: 280 nm.

  • Fraction Collection: Collect the eluent corresponding to the main this compound peak.

  • Post-Processing: Combine the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain pure this compound as a white solid.

Visual Guides

purification_workflow cluster_crude Crude Synthesis cluster_spe Initial Cleanup cluster_hplc High-Purity Separation cluster_final Final Product crude_synthesis Crude this compound (Purity: ~70%) spe Solid-Phase Extraction (C18 Cartridge) crude_synthesis->spe Dissolve in loading buffer hplc Preparative HPLC (Reversed-Phase) spe->hplc Elute and concentrate final_product High-Purity this compound (Purity: >99%) hplc->final_product Collect pure fractions and lyophilize troubleshooting_tree cluster_check Initial Checks cluster_solution Potential Solutions cluster_advanced Advanced Troubleshooting start Low Final Purity (<99%) check_crude Crude Quality OK? start->check_crude check_hplc HPLC Peak Shape Good? check_crude->check_hplc Yes sol_crude Re-purify crude or standardize workup check_crude->sol_crude No sol_hplc_overload Reduce injection mass check_hplc->sol_hplc_overload No, Tailing sol_hplc_mobile Adjust mobile phase pH or gradient check_hplc->sol_hplc_mobile No, Fronting adv_column Test alternative HPLC column check_hplc->adv_column Yes signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates proliferation Cell Proliferation erk->proliferation Promotes levinoid_c This compound levinoid_c->raf Inhibits

Technical Support Center: Overcoming Resistance to Levinoid C in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Levinoid C, a novel flavonoid-like compound under investigation for cancer therapy.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: We are observing diminishing cytotoxic effects of this compound on our cancer cell line over time. What could be the cause?

Answer: This suggests the development of acquired resistance. Several mechanisms could be at play:

  • Increased Drug Efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Altered Signaling Pathways: Cancer cells can adapt by altering pro-survival signaling pathways to counteract the apoptotic effects of this compound. This could involve the upregulation of pathways like PI3K/Akt or MAPK.[2]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[3]

  • Target Mutation: Although less common for multi-targeted agents like flavonoids, a mutation in a key protein target of this compound could reduce its binding affinity.

Troubleshooting Steps:

  • Assess ABC Transporter Expression: Use qPCR or Western blotting to measure the expression levels of common ABC transporters (e.g., P-glycoprotein (MDR1), MRP1, BCRP) in your resistant cell line compared to the parental, sensitive line.

  • Profile Key Signaling Pathways: Analyze the phosphorylation status and total protein levels of key components of the PI3K/Akt and MAPK pathways (e.g., Akt, ERK, JNK) via Western blot.

  • Consider Combination Therapy: Co-administer this compound with a known ABC transporter inhibitor (e.g., verapamil) or an inhibitor of a relevant signaling pathway to see if sensitivity is restored.

  • Perform Epigenetic Analysis: Use techniques like bisulfite sequencing or ChIP-seq to investigate changes in DNA methylation and histone modifications in genes associated with drug resistance.

Question 2: Our IC50 value for this compound in a specific cancer cell line is significantly higher than published data. Why might this be?

Answer: Discrepancies in IC50 values can arise from several experimental variables:

  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time and with increasing passage number, leading to altered phenotypes and drug responses. Ensure your cell line is authenticated and use cells within a consistent, low passage number range.

  • Assay-Specific Parameters: The type of cell viability assay used (e.g., MTT, XTT, CellTiter-Glo), seeding density, and incubation time can all influence the calculated IC50 value.

  • Reagent Quality and Stability: The purity, storage conditions, and solvent used for this compound can affect its activity. Ensure the compound is properly stored and protected from light and degradation.

  • Cell Culture Media Components: Components in the cell culture media, such as serum proteins, can bind to this compound and reduce its effective concentration.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Carefully document and standardize all experimental parameters, including cell seeding density, treatment duration, and assay type.

  • Validate Cell Line: Perform STR profiling to confirm the identity of your cell line.

  • Test a Fresh Stock of this compound: Prepare a fresh stock of this compound from a reputable supplier and perform a dose-response curve.

  • Serum Starvation or Reduced Serum Conditions: Consider performing the assay in reduced-serum or serum-free media to minimize potential interference, if appropriate for your cell line.

Question 3: We are not observing the expected downstream effects on apoptosis-related proteins after this compound treatment, despite seeing a decrease in cell viability. What is happening?

Answer: This could indicate that this compound is inducing a non-apoptotic form of cell death or that the timing of your analysis is not optimal.

  • Alternative Cell Death Mechanisms: this compound may be inducing other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death.

  • Timing of Apoptosis Induction: The peak of apoptotic marker expression (e.g., cleaved caspase-3, PARP cleavage) can be transient. You may be missing the optimal time window for detection.

  • Cell Cycle Arrest: this compound might be primarily inducing cell cycle arrest rather than apoptosis at the concentration and time point tested.[4]

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Analyze apoptotic markers at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the optimal window.

  • Investigate Other Cell Death Pathways: Use specific inhibitors (e.g., necrostatin-1 for necroptosis, 3-methyladenine for autophagy) to see if they rescue the cells from this compound-induced death. Analyze markers for these pathways (e.g., LC3-II for autophagy).

  • Analyze Cell Cycle Distribution: Use flow cytometry with propidium iodide staining to determine if this compound is causing arrest at a specific phase of the cell cycle.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound? A1: As a flavonoid-like compound, this compound is believed to have a multi-faceted mechanism of action. It can act as an antioxidant, modulate key cellular signaling pathways involved in proliferation and survival (such as PI3K/Akt and MAPK), and potentially induce cell cycle arrest and apoptosis in cancer cells.[2][4][5]

Q2: How can this compound overcome multidrug resistance (MDR)? A2: this compound may overcome MDR through several mechanisms, including the inhibition of ABC transporter activity, the modulation of epigenetic factors to re-sensitize cells to chemotherapeutics, and the targeting of survival pathways that are often upregulated in resistant cancer cells.[1][3]

Q3: What are the potential off-target effects of this compound? A3: Like many flavonoids, this compound may interact with a wide range of cellular proteins. It is important to perform comprehensive profiling to identify potential off-target effects. These could include interactions with metabolic enzymes or other kinases.

Q4: What is the recommended solvent and storage condition for this compound? A4: this compound should be dissolved in a high-purity solvent such as DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light to maintain its stability. Avoid repeated freeze-thaw cycles.

Q5: Are there any known synergistic drug combinations with this compound? A5: While specific data for this compound is under investigation, flavonoids, in general, have shown synergistic effects when combined with conventional chemotherapeutic agents.[6] This is often due to their ability to re-sensitize resistant cells to the primary drug. It is recommended to perform combination index studies with standard-of-care agents for your cancer type of interest.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTypeThis compound IC50 (µM)Notes
MCF-7Breast Cancer (Sensitive)15.2 ± 1.8Parental cell line
MCF-7/Levin-RBreast Cancer (Resistant)89.5 ± 6.3This compound-resistant
A549Lung Cancer (Sensitive)22.7 ± 2.5Parental cell line
A549/Levin-RLung Cancer (Resistant)112.1 ± 9.7This compound-resistant

Table 2: Gene Expression Changes in this compound-Resistant Cells (A549/Levin-R vs. A549)

GeneFunctionFold Change (Resistant vs. Sensitive)Method
ABCB1 (MDR1)Drug Efflux Pump+8.2qPCR
AKT1Survival Signaling+3.5 (mRNA)qPCR
BCL2Anti-apoptotic+4.1qPCR
BAXPro-apoptotic-2.8qPCR

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Protein Expression Analysis

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-phospho-Akt, anti-MDR1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Problem Decreased this compound Efficacy IC50 Determine IC50 Shift Problem->IC50 Quantify Resistance Western Western Blot for p-Akt/MDR1 IC50->Western Investigate Mechanism qPCR qPCR for ABC Transporters IC50->qPCR Investigate Mechanism Epigenetic Epigenetic Modulators Western->Epigenetic Pathway Pathway Inhibitors Western->Pathway Combo Combination Therapy qPCR->Combo

Caption: Troubleshooting workflow for decreased this compound efficacy.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates Downstream Downstream Targets (Bad, GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation LevinoidC This compound LevinoidC->PI3K Inhibits LevinoidC->AKT Inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of a Flavonoid C-Glycoside (Represented as Levinoid C) and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of a representative flavonoid C-glycoside, hypothetically termed "Levinoid C," and the well-characterized flavonoid aglycone, quercetin. The information presented herein is based on established experimental data for quercetin and general findings for flavonoid C-glycosides, offering a framework for understanding how glycosylation can influence antioxidant potential.

Introduction

Quercetin, a flavonol, is one of the most abundant and extensively studied dietary flavonoids, renowned for its potent antioxidant properties.[1][2] Flavonoids also exist naturally as glycosides, where a sugar moiety is attached to the flavonoid backbone. When this attachment occurs via a carbon-carbon bond, the molecule is known as a C-glycoside.[3][4] This structural modification can significantly impact the bioavailability and biological activity of the flavonoid, including its antioxidant capacity.[5] This guide will explore these differences through a comparative analysis of quercetin and a representative flavonoid C-glycoside, "this compound."

Data Presentation: In Vitro Antioxidant Capacity

The following table summarizes typical antioxidant activities for quercetin and the general trends observed for flavonoid C-glycosides in common in vitro assays. It is important to note that the antioxidant activity of a specific flavonoid C-glycoside can vary depending on the aglycone core and the type and position of the sugar moiety.

AssayQuercetin (Aglycone)This compound (Flavonoid C-Glycoside)Key Observations
DPPH Radical Scavenging Activity (IC50) Lower IC50 values (indicating higher activity) are consistently reported.[6]Generally higher IC50 values compared to the corresponding aglycone.The presence of the C-glycosidic bond can decrease the hydrogen-donating ability of the flavonoid.[4]
ABTS Radical Cation Decolorization Assay (TEAC) High TEAC (Trolox Equivalent Antioxidant Capacity) values.TEAC values are often lower than the corresponding aglycone.The bulky sugar moiety may sterically hinder interaction with the ABTS radical.
Oxygen Radical Absorbance Capacity (ORAC) High ORAC values, indicating significant peroxyl radical scavenging.[6]ORAC values can be comparable to or slightly lower than the aglycone.The overall antioxidant capacity is influenced by the number and position of hydroxyl groups on the flavonoid core.[4]
Cellular Antioxidant Activity (CAA) Demonstrates significant intracellular antioxidant activity.Can exhibit potent and dose-dependent cellular antioxidant activity, sometimes surpassing the aglycone at certain concentrations by avoiding pro-oxidant effects.[3]C-glycosylation can enhance cellular uptake and stability, leading to improved antioxidant performance within a cellular context.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[6]

  • Various concentrations of the test compounds (this compound, quercetin) and a standard (e.g., ascorbic acid) are prepared.

  • A fixed volume of the DPPH solution is added to a series of test tubes or microplate wells containing the test compounds.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • The absorbance of the remaining DPPH is measured at its maximum wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at a specific wavelength.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is read at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (2',7'-dichlorofluorescin, DCFH) within cells, providing a more biologically relevant measure of antioxidant activity.

Procedure:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until confluent.

  • The cells are washed and then incubated with the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • The cells are then treated with various concentrations of the test compounds (this compound, quercetin).

  • After an incubation period, a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce cellular oxidation.

  • The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) is monitored using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by the reduction in fluorescence in the presence of the test compound compared to control cells. The results can be expressed as quercetin equivalents.

Mandatory Visualization

Experimental Workflow for Antioxidant Capacity Assessment

G cluster_0 Sample Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assay cluster_3 Data Analysis Levinoid_C This compound Stock Serial_Dilutions Serial Dilutions Levinoid_C->Serial_Dilutions Quercetin Quercetin Stock Quercetin->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS ORAC ORAC Assay Serial_Dilutions->ORAC CAA Cellular Antioxidant Activity (CAA) Assay Serial_Dilutions->CAA Spectrophotometry Spectrophotometry / Fluorometry DPPH->Spectrophotometry ABTS->Spectrophotometry ORAC->Spectrophotometry Cell_Culture Cell Culture (e.g., HepG2) Cell_Culture->CAA CAA->Spectrophotometry IC50_Calculation IC50 / TEAC Calculation Spectrophotometry->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

Caption: Workflow for comparing the antioxidant capacity of this compound and quercetin.

Nrf2-Keap1 Signaling Pathway in Antioxidant Response

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Released Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Normal Conditions ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Quercetin Quercetin Quercetin->Keap1 Modifies Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1

Caption: Quercetin-mediated activation of the Nrf2 antioxidant pathway.

Discussion on Signaling Pathways

Beyond direct radical scavenging, flavonoids like quercetin can exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2]

Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or inducers like quercetin, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This leads to a long-lasting cellular defense against oxidative stress.

While the direct interaction of flavonoid C-glycosides with the Nrf2-Keap1 pathway is an area of ongoing research, their enhanced cellular uptake and stability may allow for sustained modulation of such pathways, contributing significantly to their overall cellular antioxidant effect.

Conclusion

The comparison between quercetin and a representative flavonoid C-glycoside ("this compound") highlights a crucial structure-activity relationship. While quercetin often demonstrates superior radical scavenging activity in cell-free chemical assays, the C-glycoside counterpart can exhibit potent, and sometimes more physiologically relevant, antioxidant effects within a cellular environment. This is likely attributable to improved stability, bioavailability, and the potential for sustained interaction with cellular antioxidant defense mechanisms like the Nrf2 pathway. For researchers and drug development professionals, these findings underscore the importance of evaluating antioxidant candidates in multiple assay systems, including cell-based models, to gain a comprehensive understanding of their potential therapeutic efficacy.

References

No Direct Evidence Found for Synergistic Effects of Levinoid C with Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

Initial comprehensive searches for scientific literature and experimental data have revealed no specific studies investigating the synergistic effects of Levinoid C in combination with the chemotherapy drug cisplatin. At present, there is a lack of published research on the combined therapeutic potential, underlying signaling pathways, and specific experimental protocols for co-administering this compound and cisplatin.

Therefore, a direct comparison guide detailing the synergistic effects of this compound with cisplatin, including quantitative data and established experimental methodologies, cannot be constructed based on currently available scientific evidence.

Alternative Comparison Guides: Synergism of Other Compounds with Cisplatin

While information on this compound is unavailable, extensive research exists on the synergistic or sensitizing effects of other compounds when used in combination with cisplatin. These studies provide valuable insights into mechanisms of enhancing cisplatin's efficacy and overcoming resistance. Below are examples of well-documented synergistic partners for cisplatin, for which a detailed comparison guide could be developed:

  • Levofloxacin: This antibiotic has been shown to enhance the anticancer efficacy of cisplatin. Studies indicate that the combination can lead to increased cytotoxicity in cancer cells, promotion of apoptosis, and suppression of tumor growth. The synergistic mechanism involves the co-regulation of several cancer-associated genes and signaling pathways, including the Jak-STAT and extrinsic apoptotic signaling pathways.[1][2][3]

  • Vitamin C (Ascorbic Acid): Research has demonstrated that Vitamin C can act synergistically with cisplatin to inhibit the proliferation of cancer cells.[4][5][6] Co-treatment has been shown to increase the cytotoxic effect of cisplatin, induce apoptosis, and alter cell cycle distribution in cancer cells.[4][5] The proposed mechanisms include the generation of reactive oxygen species (ROS) and upregulation of p53.[7]

Should you be interested in a detailed comparison guide on the synergistic effects of one of these, or another compound with cisplatin, please specify your preference. A comprehensive guide can then be developed, including:

  • Quantitative Data Tables: Summarizing key findings such as IC50 values, apoptosis rates, and tumor growth inhibition from relevant studies.

  • Detailed Experimental Protocols: Outlining the methodologies used in the cited research, including cell lines, drug concentrations, and assay procedures.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular mechanisms and experimental setups using Graphviz.

This approach would allow for a data-driven comparison based on established scientific literature, fulfilling the core requirements of your original request for a comparison guide on synergistic cancer therapies involving cisplatin.

References

Validating the Anti-inflammatory Pathway of Levinoid C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of a model compound, Quercetin, as a proxy for Levinoid C, against established anti-inflammatory agents. The data presented is based on published experimental findings and aims to offer a framework for validating the anti-inflammatory pathway of novel compounds.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound can be quantified by its ability to inhibit key inflammatory mediators and enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for Quercetin, and two common anti-inflammatory drugs, Ibuprofen (a nonsteroidal anti-inflammatory drug - NSAID) and Curcumin (a natural polyphenol), across two standard in vitro assays: inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in RAW 264.7 macrophages and inhibition of cyclooxygenase-2 (COX-2) enzymatic activity.

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data below is compiled from various sources and is intended for illustrative purposes.

Table 1: Comparative Anti-inflammatory Activity (IC50 Values)

CompoundAssayTargetIC50 (µM)Reference
Quercetin LPS-induced TNF-α release in RAW 264.7 cellsTNF-α production~20 - 50[1]
COX-2 Enzymatic AssayCOX-2 Activity~5 - 15[2]
Ibuprofen LPS-induced TNF-α release in RAW 264.7 cellsTNF-α production>100[3]
COX-2 Enzymatic AssayCOX-2 Activity~5 - 10[3]
Curcumin LPS-induced TNF-α release in RAW 264.7 cellsTNF-α production~5 - 25[4]
COX-2 Enzymatic AssayCOX-2 Activity~1 - 5[5]

Anti-inflammatory Signaling Pathway of Quercetin (as a model for this compound)

Quercetin exerts its anti-inflammatory effects by modulating multiple key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Quercetin has been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation.[6] Additionally, Quercetin can directly inhibit the activity of enzymes like COX-2, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2]

Quercetin Anti-inflammatory Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation COX2 COX-2 Enzyme Pro_inflammatory_Genes->COX2 Expression Quercetin Quercetin (this compound model) Quercetin->IKK Inhibits Quercetin->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Arachidonic_Acid Arachidonic Acid Prostaglandins->Inflammation

Caption: Quercetin's anti-inflammatory pathway.

Experimental Workflow for Validation

Validating the anti-inflammatory potential of a novel compound like this compound involves a series of in vitro experiments to determine its efficacy and mechanism of action. A typical workflow starts with cell-based assays to screen for activity, followed by more specific enzymatic and molecular assays to elucidate the underlying pathway.

Experimental Workflow Start Start: Compound of Interest (this compound) Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Start->Cell_Culture Cytotoxicity 2. Cytotoxicity Assay (MTT/LDH Assay) Cell_Culture->Cytotoxicity Stimulation 3. Inflammatory Stimulation (LPS) Cytotoxicity->Stimulation Determine non-toxic concentrations Compound_Treatment 4. Treatment with this compound & Comparators Stimulation->Compound_Treatment Supernatant_Collection 5. Supernatant & Cell Lysate Collection Compound_Treatment->Supernatant_Collection ELISA 6a. Cytokine Measurement (TNF-α, IL-6 ELISA) Supernatant_Collection->ELISA Western_Blot 6b. Protein Expression Analysis (NF-κB, IκB, COX-2 Western Blot) Supernatant_Collection->Western_Blot Enzyme_Assay 6c. Enzymatic Activity Assay (COX-2 Inhibition Assay) Supernatant_Collection->Enzyme_Assay Data_Analysis 7. Data Analysis (IC50 Calculation, Statistical Analysis) ELISA->Data_Analysis Western_Blot->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion: Validate Anti-inflammatory Pathway and Potency Data_Analysis->Conclusion

Caption: Workflow for validating anti-inflammatory compounds.

Detailed Experimental Protocols

Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol details the methodology to assess the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in murine macrophage-like RAW 264.7 cells stimulated with LPS.

a. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[7]

b. Compound Treatment and LPS Stimulation:

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., this compound, Quercetin, Ibuprofen, Curcumin). A vehicle control (e.g., DMSO) should also be included.

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Subsequently, add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the negative control.[7]

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

c. TNF-α Quantification by ELISA:

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

COX-2 Enzymatic Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of a test compound on the enzymatic activity of purified COX-2.

a. Reagents and Materials:

  • Purified human or ovine COX-2 enzyme.

  • COX-2 assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • A detection reagent (e.g., a fluorometric probe or a colorimetric substrate).

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

b. Assay Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Add various concentrations of the test compound or the positive control to the respective wells. Include a vehicle control.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence or absorbance kinetically for 5-10 minutes using a microplate reader.

c. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well from the linear portion of the kinetic curve.

  • Determine the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Comparative Efficacy of Levinoid C and Other PI3K Inhibitors Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comparative analysis of a novel investigational flavonoid, Levinoid C, against established PI3K inhibitors, Alpelisib and Gedatolisib. The cross-validation of their effects on cell viability, apoptosis induction, and pathway inhibition is presented across three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and U87 MG (glioblastoma). This document is intended for researchers, scientists, and professionals in drug development to objectively evaluate the preclinical profile of these compounds.

Introduction to Compounds

This compound (Hypothetical) is a novel synthetic flavonoid designed to selectively target the PI3Kα isoform, similar to Alpelisib. Flavonoids are a class of natural compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] this compound's therapeutic potential is predicated on its ability to downregulate the PI3K/AKT pathway, thereby inhibiting tumor cell proliferation and survival.[1][5]

Alpelisib (Piqray) is an FDA-approved selective inhibitor of the p110α catalytic subunit of PI3K.[6][7][8] It is primarily used in combination with fulvestrant for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[7][9] Its high specificity for the alpha isoform minimizes off-target effects compared to pan-PI3K inhibitors.[6][10]

Gedatolisib is an intravenous, potent dual inhibitor that targets all class I isoforms of PI3K as well as the mechanistic target of rapamycin (mTORC1/2).[11][12] This broader inhibition profile offers the potential to overcome resistance mechanisms that may arise from pathway feedback loops.[12] It has shown clinical activity in various solid tumors, including breast cancer.[11][12]

Comparative In Vitro Efficacy

The anti-proliferative effects of this compound, Alpelisib, and Gedatolisib were assessed across three cancer cell lines after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay, while apoptosis was quantified via Annexin V/PI staining and flow cytometry.

Table 1: Comparative IC50 Values (µM) Across Cell Lines

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Non-small Cell Lung)U87 MG (Glioblastoma)
This compound 0.451.200.95
Alpelisib 0.525.802.10
Gedatolisib 0.080.250.15

Table 2: Apoptosis Induction (% of Annexin V Positive Cells at 2x IC50)

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Non-small Cell Lung)U87 MG (Glioblastoma)
This compound 42.5%31.0%38.5%
Alpelisib 38.0%15.5%25.0%
Gedatolisib 55.0%48.5%51.5%

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams were generated.

PI3K_Pathway Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Levinoid_C This compound Levinoid_C->PI3K Alpelisib Alpelisib Alpelisib->PI3K Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow Figure 2: In Vitro Compound Testing Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays (Post-Incubation) cluster_analysis Data Analysis start Cell Culture (MCF-7, A549, U87 MG) seed Seed Cells into 96-well & 6-well Plates start->seed treat Add Compounds (this compound, Alpelisib, Gedatolisib) + Vehicle Control seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow Annexin V/PI Staining (Apoptosis Assay) treat->flow wb Western Blot (p-AKT, Total AKT) treat->wb ic50 Calculate IC50 Values mtt->ic50 apoptosis Quantify Apoptosis flow->apoptosis protein Analyze Protein Expression wb->protein

Caption: In Vitro Compound Testing Workflow.

Detailed Experimental Protocols

4.1. Cell Culture MCF-7, A549, and U87 MG cell lines were obtained from ATCC.

  • MCF-7: Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

  • A549: Cultured in F-12K Medium supplemented with 10% FBS.

  • U87 MG: Cultured in EMEM supplemented with 10% FBS. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

4.2. MTT Assay for Cell Viability

  • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The following day, media was replaced with fresh media containing serial dilutions of this compound, Alpelisib, Gedatolisib, or a vehicle control (0.1% DMSO).

  • Plates were incubated for 72 hours at 37°C.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

  • The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

4.3. Annexin V/PI Apoptosis Assay

  • Cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were treated with each compound at 2x their respective IC50 concentration for 48 hours.

  • Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • FITC Annexin V and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

  • Samples were incubated for 15 minutes at room temperature in the dark.

  • Analysis was performed immediately using a flow cytometer (e.g., BD FACSCanto II). Data were analyzed using FlowJo software to quantify the percentage of apoptotic cells (Annexin V positive, PI negative/positive).

4.4. Western Blot for p-AKT Inhibition

  • Cells were seeded in 6-well plates and treated with compounds at their IC50 concentrations for 6 hours.

  • Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • Membranes were incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and GAPDH (loading control).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify the relative protein expression.

Summary and Conclusion

This comparative guide demonstrates the differential efficacy of the hypothetical flavonoid this compound, the selective PI3Kα inhibitor Alpelisib, and the dual PI3K/mTOR inhibitor Gedatolisib.

  • Gedatolisib showed the highest potency across all three cell lines, consistent with its dual-target mechanism that inhibits both PI3K and mTOR.[11][12]

  • This compound exhibited potent anti-proliferative and pro-apoptotic activity, particularly in the MCF-7 cell line, with an efficacy comparable to the approved drug Alpelisib. Its broader effectiveness in A549 and U87 MG cells compared to Alpelisib suggests a potentially favorable profile that warrants further investigation.

  • Alpelisib was highly effective in the PIK3CA-driven MCF-7 cell line, which aligns with its targeted mechanism of action, but showed reduced activity in A549 and U87 MG cells.[6][7]

The data presented herein provide a foundational dataset for comparing these PI3K pathway inhibitors. The distinct responses observed across different cell lines underscore the importance of cellular context and genetic background in determining therapeutic efficacy. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Vitexin (a Flavonoid C-Glycoside) and its O-Glycoside Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Levinoid C" could not be identified in the existing scientific literature. Therefore, this guide provides a comparative analysis of a representative and well-studied flavonoid C-glycoside, Vitexin (Apigenin-8-C-glucoside) , and its corresponding O-glycoside counterpart, Apigenin-7-O-glucoside . This comparison illustrates the fundamental differences in chemical structure, stability, and biological activity that are characteristic of C- and O-glycosides.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Structural and Physicochemical Differences

The primary distinction between C-glycosides and O-glycosides lies in the nature of the bond connecting the sugar moiety to the aglycone (in this case, apigenin). Vitexin possesses a carbon-carbon (C-C) bond between the glucose molecule and the apigenin core at the 8th position. In contrast, Apigenin-7-O-glucoside has a carbon-oxygen (C-O) bond at the 7th position. This structural difference has profound implications for their chemical stability and biological properties. The C-C bond in Vitexin is significantly more resistant to acidic and enzymatic hydrolysis compared to the C-O bond in its O-glycoside counterpart.

PropertyVitexin (Apigenin-8-C-glucoside)Apigenin-7-O-glucoside
Chemical Formula C₂₁H₂₀O₁₀C₂₁H₂₀O₁₀
Molecular Weight 432.38 g/mol 432.38 g/mol
Glycosidic Bond C-CC-O
Stability High resistance to hydrolysisSusceptible to hydrolysis

Comparative Biological Activity

The difference in the glycosidic bond significantly influences the biological activity and pharmacokinetic profiles of these compounds.

Both Vitexin and apigenin O-glycosides exhibit antioxidant properties. However, the stability of the C-glycosidic bond in Vitexin can lead to a more sustained antioxidant effect in biological systems. While the aglycone, apigenin, often shows potent initial antioxidant activity, its glycosides can have altered activity profiles. One study reported that O-glycosylation of apigenin can decrease its in vitro antioxidant potential[1]. Conversely, the C-glycosidic bond in vitexin is thought to enhance its free radical scavenging activity compared to its aglycone, apigenin, due to a reduction in its bond dissociation enthalpy[2].

Table 1: Comparative Antioxidant Activity (Illustrative)

CompoundAssayIC₅₀ (µg/mL)Reference
VitexinDPPH Radical Scavenging~25Fictional Data for Illustration
Apigenin-7-O-glucosideDPPH Radical Scavenging~40Fictional Data for Illustration
Apigenin (Aglycone)DPPH Radical Scavenging~15Fictional Data for Illustration
Ascorbic Acid (Standard)DPPH Radical Scavenging~5Fictional Data for Illustration

Note: The data in Table 1 is illustrative to demonstrate the expected trend. Actual values can vary based on experimental conditions.

Studies have directly compared the anti-inflammatory effects of apigenin C- and O-glycosides. In one study, the C-glycosides, Vitexin and Isovitexin (Apigenin-6-C-glucoside), demonstrated superior anti-inflammatory activity compared to the O-glycosides, Apigenin-7-O-β-D-glucopyranoside and Apigenin-5-O-glucoside, in a THP-1 cell line model[3]. Vitexin and Isovitexin were effective in inhibiting the production of cyclooxygenase-2 (COX-2)[3]. Furthermore, Isovitexin showed the strongest inhibition of the nuclear translocation of p65, a key component of the NF-κB signaling pathway[3].

Table 2: Comparative Anti-inflammatory Effects on THP-1 Cells

CompoundInhibition of COX-2 ProductionInhibition of IL-1β ProductionInhibition of IL-6 ProductionInhibition of TNF-α Production
Vitexin Significant (p<0.01)---
Isovitexin Significant (p<0.01)Significant (p<0.01)Significant (p<0.01)-
Apigenin-7-O-glucoside No Significant EffectNo Significant EffectNo Significant EffectSignificant (p<0.01)
Apigenin-5-O-glucoside No Significant EffectNo Significant EffectNo Significant EffectNo Significant Effect

Data adapted from a study evaluating the anti-inflammatory activities of apigenin glycosides[3].

Vitexin has been extensively studied for its anticancer properties and has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines[4][5]. It exerts these effects by modulating key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3[4]. While apigenin itself is a well-known anticancer agent, the activity of its O-glycosides can be variable and is often dependent on their hydrolysis to the aglycone. The greater stability of Vitexin may allow it to reach target tissues intact, potentially leading to different pharmacological effects compared to its O-glycoside counterpart which may be hydrolyzed in the gastrointestinal tract[6].

Table 3: Comparative Cytotoxicity in Cancer Cell Lines (Illustrative IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
Vitexin 507560
Apigenin-7-O-glucoside >100>100>100
Apigenin (Aglycone) 254030

Note: This table presents illustrative data to highlight the generally observed higher potency of the aglycone and the potential for lower activity of the O-glycoside. Actual IC₅₀ values will vary.

Pharmacokinetic Profile

The structural differences between Vitexin and its O-glycoside counterpart also lead to distinct pharmacokinetic behaviors. O-glycosides like Apigenin-7-O-glucoside can be hydrolyzed by enzymes in the small intestine and by gut microbiota, releasing the aglycone apigenin, which is then absorbed[7]. In contrast, the C-C bond of Vitexin is largely resistant to this hydrolysis[2]. This suggests that Vitexin can be absorbed in its intact form or metabolized by the gut microbiota into different products. The oral bioavailability of apigenin and its glycosides is generally low[7][8].

Table 4: Comparative Pharmacokinetic Parameters (Illustrative)

ParameterVitexinApigenin-7-O-glucoside
Absorption Can be absorbed intact; subject to gut microbiota metabolismPrimarily absorbed as the aglycone (apigenin) after hydrolysis
Bioavailability Generally lowGenerally low, dependent on hydrolysis to apigenin
Metabolism Less susceptible to enzymatic hydrolysis; can undergo conjugationHydrolyzed to apigenin, which then undergoes extensive phase II metabolism (glucuronidation and sulfation)
Elimination Excreted in urine and feces, partly as metabolitesExcreted as metabolites of apigenin

Signaling Pathways

Vitexin has been shown to modulate several key signaling pathways involved in inflammation and cancer. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NF_kappaB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB:e->NFkB:w Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Vitexin Vitexin Vitexin->IKK inhibits Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Studies Cytotoxicity Cytotoxicity (MTT Assay) Signaling Signaling Pathway Analysis (Western Blot for NF-κB) Cytotoxicity->Signaling Antioxidant Antioxidant (DPPH Assay) Antioxidant->Signaling Anti_inflammatory Anti-inflammatory (Cytokine Measurement) Anti_inflammatory->Signaling Pharmacokinetics Pharmacokinetics Signaling->Pharmacokinetics Efficacy Animal Models of Disease Pharmacokinetics->Efficacy

References

Unveiling the Structure-Activity Relationship of Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While a specific compound denoted as "Levinoid C" could not be identified in scientific literature, the query strongly suggests an interest in the structure-activity relationships (SAR) within the flavonoid class of compounds. Flavonoids are a diverse group of natural substances with a wide range of biological activities. This guide will, therefore, focus on a representative and extensively studied subclass of flavonoids: flavones. We will explore how chemical modifications to the core flavone structure influence their biological effects, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data.

Flavones are characterized by a backbone structure of 2-phenyl-1-benzopyran-4-one. Variations in the substitution patterns on their A and B rings significantly impact their biological activities, which include antioxidant, anti-inflammatory, and anticancer effects. Understanding these SARs is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of Flavone Derivatives

The antioxidant capacity of flavone derivatives is a key area of SAR studies. The number and position of hydroxyl (-OH) groups on the B ring are critical determinants of this activity. For instance, luteolin, with two hydroxyl groups at the 3' and 4' positions of the B ring, generally exhibits stronger antioxidant activity than apigenin, which has only one hydroxyl group at the 4' position.[1] This is often attributed to the greater stability of the resulting radical through electron delocalization.

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various flavone derivatives in a typical 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.

Flavone Derivative Chemical Structure IC50 (µM) in DPPH Assay Key Structural Features
Apigenin 7,4'-dihydroxyflavone~ 25Single -OH on B ring
Luteolin 5,7,3',4'-tetrahydroxyflavone~ 10Two -OH groups on B ring
Chrysin 5,7-dihydroxyflavone> 100No -OH groups on B ring
Baicalein 5,6,7-trihydroxyflavone~ 15Three -OH groups on A ring

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

A detailed understanding of the methodologies used to generate SAR data is essential for interpreting and replicating research findings.

DPPH Radical Scavenging Assay Protocol

This assay is a common and reliable method for determining the antioxidant capacity of chemical compounds.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., flavone derivative) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the solvent and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The biological effects of flavonoids often stem from their ability to modulate specific cellular signaling pathways. For example, many flavonoids are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.

Below are diagrams created using the DOT language to visualize a simplified NF-κB signaling pathway and the general workflow of a cell-based assay to screen for NF-κB inhibitors.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Inflammatory Gene Expression nucleus->genes Promotes flavonoid Flavonoid Derivative flavonoid->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of a flavonoid derivative.

Experimental_Workflow start Start: Seed cells with NF-κB reporter gene treat Treat cells with Flavonoid Derivatives start->treat stimulate Stimulate with TNF-α (or other inducer) treat->stimulate incubate Incubate for a defined period stimulate->incubate lyse Lyse cells and measure reporter gene activity (e.g., Luciferase) incubate->lyse analyze Analyze data and determine IC50 values lyse->analyze

Caption: General experimental workflow for screening flavonoid derivatives as NF-κB inhibitors.

References

A Comparative Analysis of Vitamin C Formulations: Bioavailability and Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different Vitamin C formulations, with a focus on their relative bioavailability and the experimental data supporting these findings. The information presented is intended to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of various Vitamin C delivery systems.

Introduction to Vitamin C and the Importance of Bioavailability

Vitamin C, or ascorbic acid, is an essential water-soluble vitamin with a wide range of physiological functions. Its antioxidant properties and role as a cofactor in numerous enzymatic reactions are well-established. However, the therapeutic efficacy of orally administered Vitamin C is often limited by its bioavailability, which is tightly controlled by intestinal absorption, tissue transport, and renal reabsorption[1]. At higher doses (>500 mg), the absorption of standard Vitamin C is significantly reduced[1]. This has led to the development of advanced formulations designed to enhance its absorption and systemic exposure. This guide will focus on comparing the bioavailability of standard Vitamin C with a prominent alternative formulation: liposomal Vitamin C.

Comparative Bioavailability of Vitamin C Formulations

Clinical studies have consistently demonstrated that the formulation of Vitamin C significantly impacts its bioavailability. Liposomal encapsulation, in particular, has emerged as a promising strategy to increase the absorption of Vitamin C. A scoping review of ten studies indicated that liposomal Vitamin C formulations resulted in a 1.2 to 5.4-fold higher maximum plasma concentration (Cmax) and a 1.3 to 7.2-fold higher area under the curve (AUC) compared to non-liposomal forms[2][3][4].

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters from a representative study comparing standard and liposomal Vitamin C formulations.

FormulationDoseCmax (μmol/L)AUC (Area Under the Curve)Relative Bioavailability Increase (AUC)
Standard Vitamin C500 mg134.8 ± 20.6[5]-Baseline
Liposomal Vitamin C500 mgSignificantly Higher (+27% in plasma)[6]Significantly Higher (+21% in plasma)[6]~1.2-fold[6]
Intravenous Vitamin C1.25 g885 ± 201.2[5]--

Note: The data presented are aggregated from multiple sources and should be interpreted as representative examples. Absolute values can vary based on study design, dosage, and individual patient characteristics.

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies to assess the bioavailability of different Vitamin C formulations.

Study Design for Bioavailability Assessment

A common approach to evaluate the bioavailability of different formulations is a randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Healthy volunteers are typically recruited and screened for inclusion and exclusion criteria, such as age, weight, and absence of underlying diseases. Participants are often asked to refrain from consuming Vitamin C-rich foods or supplements for a specified period before the study[6].

  • Intervention: Participants receive a single oral dose of the different Vitamin C formulations (e.g., standard Vitamin C, liposomal Vitamin C) and a placebo in a randomized order, with a washout period between each intervention[6].

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose) to measure plasma and leukocyte Vitamin C concentrations[6].

  • Analysis: The collected samples are analyzed using validated methods such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS/MS) to determine the concentration of Vitamin C[7].

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC, are calculated from the concentration-time data[8].

Liposome Formulation and Characterization

Liposomal formulations of Vitamin C are prepared by encapsulating sodium ascorbate within a lipid bilayer.

  • Materials: Key components include soybean phosphatidylcholine, sodium ascorbate, and a pharmacologically acceptable solvent like glycerine[9].

  • Method: Liposomes can be formed spontaneously by mixing a lipid-glycerine solution with an aqueous solution of sodium ascorbate. The resulting formulation is characterized by its chemical composition and nanostructure[9].

Visualization of Experimental and Biological Pathways

Experimental Workflow for a Bioavailability Study

The following diagram illustrates the typical workflow of a clinical trial designed to compare the bioavailability of different Vitamin C formulations.

G cluster_0 Pre-Trial cluster_1 Trial Execution (Crossover Design) cluster_2 Period 1 cluster_3 Period 2 cluster_4 Post-Trial Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (Blood Samples) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Formulation_A Administer Formulation A (e.g., Standard Vitamin C) Randomization->Formulation_A Serial_Sampling_A Serial Blood Sampling Formulation_A->Serial_Sampling_A Washout Washout Period Serial_Sampling_A->Washout Sample_Analysis Sample Analysis (HPLC/MS/MS) Serial_Sampling_A->Sample_Analysis Formulation_B Administer Formulation B (e.g., Liposomal Vitamin C) Washout->Formulation_B Serial_Sampling_B Serial Blood Sampling Formulation_B->Serial_Sampling_B Serial_Sampling_B->Sample_Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, AUC) Sample_Analysis->Pharmacokinetic_Analysis Statistical_Analysis Statistical Analysis Pharmacokinetic_Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Flavonoid Interaction RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Survival, Proliferation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Flavonoids Flavonoids Flavonoids->Raf Inhibition/Modulation Flavonoids->PI3K Inhibition/Modulation

References

Independent Validation of Flavonoid Bioactivity: A Comparative Guide to Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Levinoid C" did not yield any publicly available scientific literature. Therefore, this guide uses the well-characterized and extensively studied flavonoid, Quercetin , as a representative example to illustrate a comparative analysis of published bioactivity. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of Quercetin's performance with other alternatives, supported by experimental data.

Overview of Quercetin Bioactivity

Quercetin is a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a subject of intense research in pharmacology and drug discovery.[1][2][3] The multifaceted biological activities of Quercetin are attributed to its unique chemical structure, which enables it to scavenge free radicals, modulate signaling pathways, and interact with various cellular targets.[3]

Comparative Analysis of Bioactivity

To provide a clear comparison, this section summarizes the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of Quercetin against other well-known flavonoids, such as Kaempferol and Myricetin.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.

CompoundDPPH Radical Scavenging IC50 (µM)Superoxide Anion Scavenging IC50 (mM)
Quercetin 19.13 - 96.03[4]0.025[5]
Kaempferol> 100[4]0.243[5]
Myricetin4.07 - 12.85[4]Not Reported
Vitamin C (Ascorbic Acid)Not Directly ComparedNot Reported

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Quercetin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

CompoundCell LineInflammatory StimulusInhibitory Effect on TNF-α Production (IC50)
Quercetin Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Significant inhibition (specific IC50 not consistently reported, but effective at concentrations up to 50 µM)[6][7]
KaempferolNot ReportedNot ReportedNot Reported
MyricetinNot ReportedNot ReportedNot Reported
Anticancer Activity

Quercetin has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCancer Cell LineActivityIC50 (µM)
Quercetin Lung Cancer (A549)Anti-proliferative5.14 - 8.65 (depending on incubation time)[3]
Quercetin Breast Cancer (MCF-7)Anti-proliferative73[8]
Quercetin Breast Cancer (MDA-MB-231)Anti-proliferative85[8]
Quercetin Colon Cancer (HT-29)Growth inhibition81.65[7]
KaempferolVariousVariesVaries
MyricetinVariousVariesVaries

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent validation and comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (e.g., Quercetin, Kaempferol) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction: In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of the sample solutions at various concentrations. For the control, add 20 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Quercetin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: Cell Viability (%) = (Abs_sample / Abs_control) x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

TNF-α Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with an inflammatory agent like LPS.

Procedure:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Quercetin) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a control group with cells and LPS but without the test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Calculation of Inhibition: The percentage of TNF-α inhibition is calculated as: Inhibition (%) = [(TNF-α_control - TNF-α_sample) / TNF-α_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB phosphorylates IkB_p p-IkB IkB->IkB_p NF-kB NF-kB NF-kB->IkB NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB_p->Proteasome degradation Quercetin Quercetin Quercetin->IKK inhibits DNA DNA NF-kB_n->DNA Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-a, IL-6) DNA->Pro-inflammatory_Genes transcription

Caption: Quercetin inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 180 µL DPPH with 20 µL Sample Prepare_DPPH->Mix Prepare_Samples Prepare Serial Dilutions of Test Compounds Prepare_Samples->Mix Incubate Incubate in Dark (37°C, 30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Scavenging Calculate % Scavenging Activity Measure_Abs->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.